ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-bromo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFAPSHASGINRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693384 | |
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-48-2 | |
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, diethyl butynedioate, and proceeds through a two-step reaction sequence involving a pyrazole ring formation followed by bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from diethyl butynedioate is achieved in two primary steps, as outlined in the workflow below. The initial step involves a cyclocondensation reaction between diethyl butynedioate and methylhydrazine to form the pyrazolone intermediate, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. The subsequent step is the bromination of this intermediate using phosphoryl bromide (POBr₃) to yield the final target compound.
Caption: Overall workflow for the synthesis of the target compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Diethyl butynedioate | C₈H₁₀O₄ | 170.16 | Colorless liquid |
| Methylhydrazine | CH₆N₂ | 46.07 | Colorless liquid |
| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | C₇H₁₀N₂O₃ | 170.17 | White solid |
| This compound | C₇H₉BrN₂O₂ | 233.06 | White solid |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data Highlights |
| ¹H NMR (CDCl₃) | δ (ppm): 1.42 (t, 3H, -CH₂CH₃ ), 4.41 (q, 2H, -CH₂ CH₃), 3.80 (s, 3H, N-CH₃ ), 6.75 (s, 1H, pyrazole-H) (Predicted) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.2, 36.5, 61.5, 112.0, 138.0, 145.0, 160.0 (Predicted) |
| Mass Spec (EI) | m/z: 232 [M]⁺, 234 [M+2]⁺ |
Detailed Experimental Protocols
The following protocols are based on established synthetic methods and provide a detailed guide for the laboratory preparation of the target compound.
Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
This step involves the cyclocondensation of diethyl butynedioate with methylhydrazine. The reaction proceeds by the addition of methylhydrazine to one of the ester groups of diethyl butynedioate, followed by intramolecular cyclization to form the pyrazolone ring.
Reaction Scheme:
Caption: Cyclocondensation to form the pyrazole intermediate.
Materials:
-
Diethyl butynedioate
-
Methylhydrazine
-
Ethanol (absolute)
Procedure:
-
To a solution of diethyl butynedioate (1 equivalent) in absolute ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to afford ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
The intermediate, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, which exists in tautomeric equilibrium with its pyrazolone form, is then brominated at the 5-position using phosphoryl bromide.
Reaction Scheme:
Caption: Bromination of the pyrazole intermediate.
Materials:
-
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
-
Phosphoryl bromide (POBr₃)
-
Acetonitrile
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetonitrile in a round-bottom flask equipped with a reflux condenser.[1]
-
Add phosphoryl bromide (1.2 equivalents) portion-wise to the stirred solution.[1]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.[1]
-
Slowly and carefully pour the reaction mixture into a pre-cooled saturated aqueous solution of sodium carbonate to neutralize the excess acid.[1]
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a white solid.[1]
Expected Yield: 70-85%
Conclusion
The described two-step synthesis provides an efficient and reliable method for the preparation of this compound from diethyl butynedioate. The protocols are based on established chemical transformations and can be readily implemented in a standard laboratory setting. This guide serves as a valuable resource for researchers requiring this key intermediate for their work in drug discovery and development.
References
Spectroscopic Characterization of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally similar analogs to predict and interpret its spectroscopic features. Detailed experimental protocols for synthesis and analysis via ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry are presented. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, a logical workflow for the spectroscopic characterization of synthesized compounds is visualized using a Graphviz diagram. This document serves as a valuable resource for researchers involved in the synthesis and characterization of novel pyrazole derivatives for applications in medicinal chemistry and drug development.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole scaffold is a prominent heterocyclic motif in many biologically active compounds, exhibiting a wide range of pharmacological activities. Therefore, the unambiguous structural confirmation of novel pyrazole derivatives through spectroscopic methods is a critical step in the drug discovery and development process. This guide outlines the key spectroscopic techniques used to elucidate the structure of this compound.
Synthesis and Spectroscopic Analysis Workflow
The general workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound is a systematic process. It begins with the chemical synthesis, followed by purification and then detailed analysis using various spectroscopic techniques to confirm the structure and purity of the final product.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
A plausible synthetic route involves the methylation of a suitable pyrazole precursor followed by bromination, or vice-versa. A general method for the preparation of similar 1-methyl-pyrazole-carboxylate derivatives is as follows:
-
Methylation: To a solution of ethyl 5-bromo-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., acetone, DMF), is added a base (e.g., potassium carbonate). The mixture is stirred at room temperature, and then methyl iodide is added dropwise. The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[2]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Data is typically collected over a spectral width of 0-12 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. The spectral width is generally set from 0 to 200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is placed on the diamond crystal of an ATR-FT-IR spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[3]
-
Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or KBr plate is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[4] This solution is then further diluted for analysis.[4]
-
Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) source in positive ion mode. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Spectroscopic Data and Interpretation
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.
¹H NMR Data (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group attached to the pyrazole ring, and the proton on the pyrazole ring itself.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (pyrazole ring) | 6.5 - 7.0 | s | - |
| O-CH₂ (ethyl) | 4.2 - 4.4 | q | ~7.1 |
| N-CH₃ (methyl) | 3.8 - 4.0 | s | - |
| CH₃ (ethyl) | 1.3 - 1.5 | t | ~7.1 |
Note: The chemical shifts are predicted based on general values for similar pyrazole structures. The singlet for the pyrazole proton indicates no adjacent protons.
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 165 |
| C3 (pyrazole ring) | 145 - 150 |
| C5 (pyrazole ring, C-Br) | 130 - 135 |
| C4 (pyrazole ring) | 110 - 115 |
| O-CH₂ (ethyl) | 60 - 65 |
| N-CH₃ (methyl) | 35 - 40 |
| CH₃ (ethyl) | 14 - 16 |
Note: The chemical shifts are estimates based on known data for substituted pyrazoles.
FT-IR Data (Predicted)
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic/aliphatic) | 2900 - 3100 | Medium |
| C=O stretch (ester) | 1710 - 1730 | Strong |
| C=N stretch (pyrazole ring) | 1500 - 1600 | Medium |
| C-O stretch (ester) | 1200 - 1300 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Mass Spectrometry Data (Predicted)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak.
| Ion | Expected m/z | Notes |
| [M]⁺ | 248/250 | Molecular ion with bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |
| [M+H]⁺ | 249/251 | Protonated molecular ion. |
| [M+Na]⁺ | 271/273 | Sodium adduct of the molecular ion. |
Conclusion
The structural elucidation of this compound can be effectively achieved through a combination of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry. While direct experimental data for this specific molecule is not widely published, a thorough analysis of data from structurally similar compounds allows for reliable prediction and interpretation of its spectroscopic features. The detailed protocols and expected data presented in this guide provide a solid framework for researchers working on the synthesis and characterization of novel pyrazole derivatives, facilitating their research and development efforts in medicinal chemistry.
References
Navigating the Spectroscopic Landscape of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly archived experimental spectra, the following tables present predicted ¹H and ¹³C NMR data for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts, multiplicities, and coupling constants based on the molecular structure.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-4 | ~6.8 - 7.0 | Singlet | 1H | N/A |
| -OCH₂CH₃ | ~4.3 - 4.5 | Quartet | 2H | ~7.1 |
| -NCH₃ | ~3.9 - 4.1 | Singlet | 3H | N/A |
| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet | 3H | ~7.1 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~160 - 162 |
| C-3 | ~145 - 147 |
| C-5 | ~130 - 132 |
| C-4 | ~112 - 114 |
| -OCH₂CH₃ | ~61 - 63 |
| -NCH₃ | ~38 - 40 |
| -OCH₂CH₃ | ~14 - 16 |
Experimental Protocols
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse experiment.
-
Acquisition Parameters:
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak.
-
Synthesis Pathway
This compound can be synthesized from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. The synthesis involves dissolving the starting material in acetonitrile, followed by the addition of tribromooxyphosphorus. The reaction mixture is then heated under reflux. After completion, the mixture is cooled and carefully added to a precooled saturated sodium carbonate solution. The product is then extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the final compound.
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for NMR data acquisition and analysis.
Caption: Molecular structure of the target compound.
Caption: A generalized workflow for NMR analysis.
physical and chemical properties of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physical, chemical, and synthesis data for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 1269293-48-2). Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1269293-48-2[1] |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Canonical SMILES | CCOC(=O)c1cc(Br)n(C)n1 |
Physicochemical Properties
| Property | This compound (Computed) | Ethyl 5-bromo-1H-pyrazole-3-carboxylate (Computed)[2] | Methyl 5-bromo-1H-pyrazole-3-carboxylate (Computed)[3] |
| Molecular Weight | 233.06 g/mol | 219.04 g/mol [2] | 205.01 g/mol [3] |
| Monoisotopic Mass | 231.98439 Da | 217.96909 Da[2] | 203.95344 Da[3] |
| XLogP3 | 1.9 | 1.8[2] | 1.4[3] |
| Hydrogen Bond Donor Count | 0 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
| Rotatable Bond Count | 2 | 2 | 1 |
| Exact Mass | 231.98439 Da | 217.96909 Da[2] | 203.95344 Da[3] |
| Topological Polar Surface Area | 55 Ų | 55 Ų[2] | 55 Ų[3] |
| Heavy Atom Count | 12 | 11 | 10 |
| Complexity | 196 | 154[2] | 142[3] |
Synthesis Protocol
A patented method describes the synthesis of this compound from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[4]
Experimental Procedure
Step 1: Bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester [4]
-
Dissolve 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in acetonitrile.
-
Add tribromooxyphosphorus to the solution.
-
Heat the reaction mixture to reflux.
-
Upon completion of the reaction (monitored by TLC), cool the reaction liquid.
-
Slowly pour the cooled reaction liquid into a precooled saturated sodium carbonate solution.
-
Perform suction filtration.
-
Extract the filtrate with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the solvent by spin drying to obtain ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
The following diagram illustrates the synthesis workflow.
Caption: Synthesis workflow for this compound.
Reactivity and Further Reactions
The synthesized this compound can be further hydrolyzed to its corresponding carboxylic acid.
Experimental Procedure: Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid[4]
-
Dissolve this compound (23.2 g, 0.1 mol) in 150 mL of ethanol.
-
Add 100 mL of a 10% sodium hydroxide solution.
-
Stir the reaction at room temperature for 2 hours (monitor by TLC).
-
Remove excess ethanol under vacuum.
-
Extract the aqueous phase with ethyl acetate to remove impurities.
-
Adjust the pH of the aqueous phase to 9 with 2N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield 19 g (93.2%) of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a white solid.[4]
The following diagram illustrates the hydrolysis workflow.
Caption: Hydrolysis of the ester to the corresponding carboxylic acid.
Spectral Data
While specific spectral data for this compound is not provided in the search results, related compounds have been characterized by various spectroscopic methods. For instance, the synthesis of various pyrazole derivatives has been confirmed using elemental analysis, IR, ¹H NMR, and mass spectra.[5][6] Researchers synthesizing the title compound would be expected to use similar analytical techniques for structural confirmation.
Safety Information
The GHS hazard information for the related compound, ethyl 5-bromo-1H-pyrazole-3-carboxylate, indicates the following potential hazards:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Applications and Research Interest
Pyrazole derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory properties.[5] The bromo- and carboxylate-functionalized pyrazole core of the title compound makes it a valuable intermediate for the synthesis of more complex molecules and potential drug candidates.
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
solubility of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in common organic solvents
Technical Guide: Solubility Profile of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a qualitative solubility assessment in common organic solvents based on general principles for pyrazole derivatives and information from related synthetic procedures. Furthermore, a detailed experimental protocol for quantitative solubility measurement via the established shake-flask method is presented, accompanied by a visual workflow diagram. This guide is intended to equip researchers with the necessary information to assess and determine the solubility of this compound in various solvent systems, a critical parameter for process development, formulation, and biological studies.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of such molecules, particularly solubility, are fundamental to their application. Solubility influences reaction kinetics, purification strategies, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility in various organic solvents is therefore essential for optimizing synthetic routes, developing robust crystallization processes, and formulating drug products.
This guide provides an overview of the expected solubility of this compound and a detailed protocol for its empirical determination.
Qualitative Solubility Profile
Based on these observations and the general properties of similar organic molecules, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Qualitative Solubility | Rationale |
| Ethanol | Soluble | Mentioned as a solvent during synthesis.[2] Pyrazoles are generally soluble in alcohols.[1] |
| Methanol | Soluble | Similar to ethanol, pyrazoles are typically soluble in methanol.[1] |
| Ethyl Acetate | Soluble | Used as an extraction solvent in the synthesis of the compound.[2] |
| Acetone | Soluble | Pyrazoles generally show good solubility in acetone.[1] |
| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds. |
| Acetonitrile | Soluble | A polar aprotic solvent often used in organic synthesis and analysis. |
| Toluene | Sparingly Soluble to Soluble | Solubility will depend on the polarity balance of the molecule. |
| Hexane | Sparingly Soluble to Insoluble | As a non-polar solvent, it is less likely to effectively solvate the polar pyrazole ring and ester group. |
| Water | Insoluble to Very Sparingly Soluble | The presence of the bromo and ethyl ester functional groups, along with the pyrazole core, suggests low aqueous solubility. |
Note: This table represents a qualitative prediction. Experimental verification is necessary for quantitative assessment.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4]
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4][5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker, preferably with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.
-
Addition of Solute: Add an excess amount of this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Addition of Solvent: Accurately pipette a known volume of the selected solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on a shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectroscopy method to determine the concentration of the compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Analytical Method Development
A robust analytical method is critical for accurate quantification. For HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water is a common starting point. The detection wavelength should be set to the absorbance maximum of the compound. A calibration curve must be generated using standard solutions of known concentrations.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While quantitative solubility data for this compound in common organic solvents are not currently published, this technical guide provides a robust framework for its determination. The qualitative assessment suggests good solubility in common polar aprotic and protic organic solvents. For precise and reliable quantitative data, the detailed shake-flask experimental protocol provided herein is recommended. The generation of such data will be invaluable for the continued development and application of this important chemical entity in research and industry.
References
In-Depth Technical Guide: Properties and Applications of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and, most notably, the application of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2) as a key intermediate in the synthesis of potent inhibitors targeting the WD repeat-containing protein 5 (WDR5). This document details the scientific rationale for WDR5 inhibition in cancer therapy, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Core Compound Properties and Suppliers
This compound is a pyrazole derivative with the molecular formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol .[1] This compound serves as a valuable building block in medicinal chemistry.
Table 1: Chemical Properties of CAS 1269293-48-2
| Property | Value |
| CAS Number | 1269293-48-2 |
| Chemical Name | This compound |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol [1] |
| Appearance | White to yellow solid[2] |
| Storage | Inert atmosphere, 2-8°C[1] |
Table 2: Selected Suppliers of CAS 1269293-48-2
| Supplier | Purity |
| BLDpharm | Information not available |
| ChemicalBook | ≥97% |
| ChemScene | Information not available |
| Sigma-Aldrich | Information not available |
| AK Scientific | 95%+ |
| Alachem Co., Ltd. | Information not available |
Application in the Synthesis of WDR5 Inhibitors for Cancer Therapy
This compound is a crucial starting material in the multi-step synthesis of novel heterocyclic compounds designed as inhibitors of WDR5.[3] These inhibitors are being investigated for their therapeutic potential in cancers, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene.[3]
The WDR5-MLL1 Signaling Pathway in Leukemia
The protein WDR5 is a core component of the MLL1 (Mixed Lineage Leukemia 1) complex, a histone methyltransferase that plays a critical role in regulating gene expression by methylating histone H3 at lysine 4 (H3K4). This methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the MLL1 complex to target genes, resulting in their overexpression and driving leukemogenesis.
The interaction between WDR5 and MLL1 is essential for the stability and enzymatic activity of the MLL1 complex. Therefore, inhibiting this protein-protein interaction presents a promising therapeutic strategy to disrupt the pathogenic activity of MLL fusion proteins.
dot
Figure 1: The WDR5-MLL1 signaling pathway in the cell nucleus.
Mechanism of Action of WDR5 Inhibitors
WDR5 inhibitors synthesized from this compound are designed to bind to a specific pocket on WDR5, thereby preventing its interaction with MLL1. This disruption of the WDR5-MLL1 complex leads to a reduction in H3K4 methylation at target gene promoters, consequently downregulating their expression. The ultimate cellular outcomes of WDR5 inhibition in MLL-rearranged leukemia cells include cell cycle arrest and apoptosis.
dot
Figure 2: Workflow from precursor to cellular effect of WDR5 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize WDR5 inhibitors. Specific details may vary based on the exact inhibitor and cell lines used.
Synthesis of WDR5 Inhibitors
The synthesis of WDR5 inhibitors from this compound involves a multi-step process. A key initial step described in the patent literature is the reduction of the ethyl ester to the corresponding alcohol.[3]
Step 1: Reduction of this compound [3]
-
Dissolve this compound in an appropriate solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[3]
-
Cool the solution to 0°C.[3]
-
Add a reducing agent, such as lithium borohydride solution, dropwise to the cooled solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours).[3]
-
Quench the reaction by the addition of an acidic solution (e.g., 2M HCl).[3]
-
Remove the solvent under vacuum to yield the crude product, (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol, which can be purified further if necessary.[3]
Subsequent steps involve further chemical modifications to build the final heterocyclic inhibitor structure as detailed in patent WO2021026672A1.[3]
In Vitro WDR5-MLL1 Interaction Assay (Fluorescence Polarization)
This assay is used to quantify the binding affinity of the inhibitor to WDR5 and its ability to disrupt the WDR5-MLL1 interaction.
-
A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 is incubated with recombinant WDR5 protein.
-
The inhibitor, at varying concentrations, is added to the mixture.
-
The fluorescence polarization of the solution is measured. A decrease in polarization indicates the displacement of the fluorescent peptide from WDR5 by the inhibitor.
-
The data is used to calculate the inhibitor's binding affinity (Ki) or inhibitory concentration (IC50).
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and its inhibition.
-
A reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is incubated with a histone H3 substrate.
-
A methyl donor, typically S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), is added to the reaction.
-
The inhibitor is added at various concentrations.
-
The reaction is allowed to proceed, and the incorporation of the radiolabeled methyl group into the histone substrate is measured, often by scintillation counting.
-
A decrease in radioactivity indicates inhibition of the MLL1 complex's methyltransferase activity.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to determine if the WDR5 inhibitor induces apoptosis in cancer cells.
-
Culture MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) in appropriate media.
-
Treat the cells with the WDR5 inhibitor at various concentrations for a set period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
dot
Figure 3: A generalized experimental workflow for the characterization of a WDR5 inhibitor.
Conclusion
This compound (CAS 1269293-48-2) is a valuable chemical intermediate for the synthesis of novel WDR5 inhibitors. These inhibitors represent a promising therapeutic strategy for cancers driven by aberrant MLL1 activity, such as MLL-rearranged leukemias. By disrupting the critical WDR5-MLL1 interaction, these compounds can inhibit histone methylation, downregulate oncogenic gene expression, and induce cancer cell death. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of these next-generation epigenetic cancer therapies.
References
Illuminating the Path Forward: An In-depth Technical Guide to the Initial Biological Screening of Substituted Pyrazole Carboxylates
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Preliminary Biological Evaluation of Substituted Pyrazole Carboxylates, a Promising Class of Heterocyclic Compounds.
This technical guide provides a detailed overview of the essential methodologies and data interpretation for the initial biological screening of substituted pyrazole carboxylates. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. This document serves as a core resource for researchers in drug discovery and development, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
The versatile structure of the pyrazole ring allows for a wide range of substitutions, leading to a vast chemical space for the development of novel therapeutic agents. The initial biological screening is a critical step in identifying promising lead compounds for further optimization and preclinical development. This guide aims to standardize and streamline this process by providing clear, concise, and actionable information.
Quantitative Biological Activity Data
The following tables summarize the quantitative data from various studies on the biological activities of substituted pyrazole carboxylates. These tables are designed for easy comparison of the potency and efficacy of different derivatives.
Table 1: Anticancer Activity of Substituted Pyrazole Carboxylates
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-hydrazone derivative 4a | COX-2 | 0.67 | [1] |
| Pyrazole-hydrazone derivative 4b | COX-2 | 0.58 | [1] |
| 3,5-diarylpyrazole | COX-2 | 0.01 | [2] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [2] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 | [2] |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative 128 | COX-2 | 0.26 | [3] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 | Various | 2.82 - 6.28 | [4] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 | Various | 2.82 - 6.28 | [4] |
| Pyrimidine-pyrazole derivative 11 | Various | 0.01 - 0.65 | [4] |
| Pyrazole derivative 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [4] |
| Pyrazole derivative 35 | HepG2, MCF7, Hela | 3.53 - 6.71 | [4] |
| Pyrazole derivative 36 (CDK2 inhibitor) | CDK2 | 0.199 | [4] |
| Pyrazolo[4,3-c]pyridine derivative 41 | MCF7, HepG2 | 1.937, 3.695 (µg/mL) | [4] |
| Pyrazolo[4,3-c]pyridine derivative 42 | HCT116 | 2.914 (µg/mL) | [4] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HePG2, HCT-116, MCF-7 | 6.57 - 9.54 | [5] |
Table 2: Antimicrobial and Antifungal Activity of Substituted Pyrazole Carboxylates
| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazole analogue 3 | E. coli | 0.25 | - | [6] |
| Pyrazole analogue 4 | S. epidermidis | 0.25 | - | [6] |
| Pyrazole analogue 2 | A. niger | 1 | - | [6] |
| Pyrazole analogue 3 | M. audouinii | 0.5 | - | [6] |
| Pyrazolyl-1-carboxamide 3a, 3b, 3c, 3e | S. aureus | 50 | Moderate | [7] |
| Pyrazolyl-1-carboxamide 4a, 4b, 5a, 5b | S. aureus | 75 | Slight | [7] |
| Pyrazole derivative 16 | S. aureus | - | Good | [8] |
| Pyrazole derivative 17 | S. aureus | - | Remarkable | [8] |
| Hydrazone 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 | 20 - 35 | [9] |
| Hydrazone 21a | C. albicans, E. coli | 62.5 - 125 | 22 - 27 | [9] |
Table 3: Anti-inflammatory Activity of Substituted Pyrazole Carboxylates
| Compound/Derivative | Assay | Edema Inhibition (%) | IC50 (µM) | Reference |
| Pyrazole-hydrazone derivative 4f | Carrageenan-induced rat paw edema | 15-20 | - | [1] |
| 3,5-diarylpyrazole | Carrageenan-induced rat paw edema | 65-80 | - | [2] |
| Pyrazole-thiazole hybrid | Carrageenan-induced rat paw edema | 75 | - | [2] |
| Pyrazoline 2d, 2e | Carrageenan-induced paw edema | - | - | [10] |
| Pyrazole derivative N9 | Carrageenan-induced rat paw edema | - | - | [11] |
| Pyrazole derivative N7 | Cotton granuloma test | - | - | [11] |
| Pyrazole derivative 121 | - | Significant | - | [3] |
| Pyrazole derivative 122 | - | 35-39 | - | [3] |
| Pyrazole derivative 133 | - | Good | - | [3] |
| Pyrazole derivative 134 | - | Significant | - | [3] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below to ensure reproducibility and standardization of results.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Substituted pyrazole carboxylate compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antifungal Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial and antifungal activity of the compounds by measuring the zone of inhibition of microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Substituted pyrazole carboxylate compounds dissolved in DMSO
-
Positive controls (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly on the surface of the agar plates.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Also, add positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the active compounds.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Substituted pyrazole carboxylate compounds
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye (optional, for fluorescence-based assay)
-
Substituted pyrazole carboxylate compounds
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (e.g., Paclitaxel - a polymerization enhancer)
-
96-well plates (clear for turbidity, black for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, polymerization buffer, GTP, and glycerol.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 37°C 96-well plate. Include positive and negative controls.
-
Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin reaction mix to the wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance (at 340 nm for turbidity) or fluorescence over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the activity of succinate dehydrogenase (Complex II of the electron transport chain), a target for some fungicides.
Materials:
-
Mitochondrial preparation or tissue homogenate containing SDH
-
SDH Assay Buffer
-
Succinate solution (substrate)
-
DCIP (2,6-dichlorophenolindophenol) solution (electron acceptor)
-
Substituted pyrazole carboxylate compounds
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Isolate mitochondria or prepare a tissue homogenate.
-
Reaction Setup: In a 96-well plate, add the SDH assay buffer, succinate, and DCIP. Add the test compounds at various concentrations. Include a vehicle control.
-
Initiate Reaction: Add the sample (mitochondrial preparation or homogenate) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 10-30 minutes. The rate of DCIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the rate of DCIP reduction for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental sequences is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for the biological screening of substituted pyrazole carboxylates.
Signaling Pathways
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: COX-2 Signaling Pathway.
Caption: Tubulin Polymerization and Inhibition.
Experimental Workflow
Caption: General Biological Screening Workflow.
References
- 1. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of the bromine atom in ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Reactivity of the Bromine Atom in Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This compound is a key intermediate, with the bromine atom at the C5 position serving as a versatile synthetic handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on its utility in palladium-catalyzed cross-coupling reactions and other transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in organic synthesis and drug discovery.
Introduction to the Pyrazole Core and the Role of Bromine
Five-membered nitrogen-containing heterocycles are foundational components of many medicinally relevant molecules due to their unique biological properties and their capacity for hydrogen bond interactions.[3][4] Among these, the pyrazole nucleus is of significant interest. The strategic placement of a bromine atom, as in this compound, provides a key point for diversification. This bromo-substituent is an excellent leaving group, particularly in transition metal-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the synthesis of more complex, highly functionalized pyrazole derivatives.
Overview of Reactivity
The bromine atom at the C5 position of the pyrazole ring is primarily reactive as an electrophilic partner in cross-coupling reactions. While five-membered heterocyclic halides can be challenging coupling partners, often due to their potential to inhibit or deactivate palladium catalysts, significant advances in ligand and catalyst development have enabled a broad scope of transformations.[3][4] The primary pathways for functionalization include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Caption: Key reaction pathways for functionalizing the C5-bromo position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[5] The general mechanism involves a Pd(0) active species that undergoes oxidative addition with the aryl bromide, followed by transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck) and finally reductive elimination to yield the product and regenerate the catalyst.[6]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds from aryl halides and amines.[7][8] This method is particularly effective for coupling amines with five-membered heterocyclic halides like bromopyrazoles, which can be challenging substrates.[3][4] The use of specialized bulky biarylphosphine ligands, such as tBuBrettPhos, in combination with palladium precatalysts has been shown to facilitate these transformations efficiently, even at moderate temperatures.[3][4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination of Bromopyrazoles
| Entry | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | 50 | 85-95 | [3][4] |
| 2 | Morpholine | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | 50 | 80-90 | [3][4] |
| 3 | n-Hexylamine | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | 80 | 75-85 | [3][4] |
| 4 | Benzylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | 110 | ~70 | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3][4]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%), and the ligand (e.g., tBuBrettPhos, 1-2 mol% if not using a precatalyst).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., toluene or dioxane, ~0.2 M). Add the base (e.g., LHMDS as a 1 M solution in THF, 2.2 mmol).
-
Reaction: Heat the reaction mixture to the specified temperature (50-110 °C) and stir for the required time (typically 12-24 h). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an aryl halide.[5] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[5] For substrates like bromopyrazoles, common catalysts include palladium complexes with phosphine ligands such as Pd(PPh₃)₄ or PdCl₂(dppf). The choice of base and solvent system is critical for achieving high yields.[10][11]
Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 70-90 | [10][12] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 80-95 | [11] |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 75-85 | [10] |
| 4 | 4-Biphenylboronic acid | XPhosPdG2/XPhos | Na₂CO₃ | Dioxane | 110 | ~80 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10][11]
-
Reaction Setup: In a microwave vial or Schlenk tube, dissolve this compound (1.0 equiv) in the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reagent Addition: Add the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).
-
Degassing and Reaction: Degas the mixture by bubbling argon through it for 10-15 minutes. Seal the vessel and heat the reaction to the desired temperature (80-110 °C) with stirring for 2-18 hours. The reaction can often be accelerated using microwave irradiation.[13]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Other Significant Transformations
Sonogashira and Heck Couplings
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalyst system.[14] The Heck reaction couples the aryl halide with an alkene.[13] Both methods provide powerful ways to introduce unsaturated carbon fragments at the C5 position of the pyrazole.
Hydrolysis and Further Derivatization
The ethyl ester group at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treatment with a base such as sodium hydroxide in an alcoholic solvent.[15] The resulting 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is itself a valuable intermediate for further reactions, such as amide bond formation.[15][16]
Caption: Workflow for hydrolysis and subsequent amide coupling.
Experimental Protocol: Hydrolysis of the Ethyl Ester [15]
-
Dissolution: Dissolve this compound (0.1 mol) in ethanol (150 mL).
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (100 mL) to the solution.
-
Reaction: Stir the mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the excess ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate to remove any unreacted starting material.
-
Acidification and Extraction: Adjust the pH of the aqueous phase to ~4-5 with 2N hydrochloric acid, resulting in the precipitation of the product.
-
Isolation: Collect the white solid product by filtration, wash with cold water, and dry under vacuum. A reported yield for this transformation is 93.2%.[15]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyrazole derivatives. The bromine atom at the C5 position is readily displaced through a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This reactivity allows for the systematic introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, making it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data summarized in this guide offer a practical foundation for the strategic utilization of this important intermediate.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 15. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 16. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful transformation, catalyzed by palladium complexes, is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Pyrazole moieties are prevalent in a vast array of biologically active compounds and functional materials. The targeted functionalization of the pyrazole core, such as the introduction of aryl or heteroaryl substituents at the C5-position, is a critical step in the synthesis of novel drug candidates and advanced materials.
This document provides a detailed protocol for the Suzuki coupling of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with various arylboronic acids. The presence of an electron-withdrawing ester group on the pyrazole ring can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocols
A general and efficient procedure for the Suzuki-Miyaura cross-coupling reaction of this compound is detailed below. This protocol is based on established methods for the coupling of brominated pyrazoles and other heteroaryl bromides.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Argon or nitrogen gas supply
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water).
-
Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature and time will depend on the chosen catalyst and substrates (see Table 1 for examples). Conventional heating is typically performed at 80-110 °C for 2-24 hours. Microwave irradiation can significantly reduce reaction times, often to 5-30 minutes at temperatures between 100-150 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-methyl-1H-pyrazole-3-carboxylate.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various brominated pyrazole derivatives, which can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 86 | BenchChem |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos (5) | Cs₂CO₃ | Dioxane | 110 | 2 | 89 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | High | [4] |
| Aryl Bromide (general) | Phenylboronic acid | Pyrazole-Pd(II) complex (0.5) | K₂CO₃ | EtOH/H₂O | RT | 12 | up to 98% | [1] |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) complex (0.1) | Various | EtOH/H₂O | MW (60W) | 5 min | up to 98% | [5] |
Table 1: Summary of Suzuki Coupling Conditions for Brominated Pyrazole Derivatives.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.
Caption: Experimental workflow for Suzuki coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often critical, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often improving results for heteroaryl bromides. Increasing the temperature or reaction time may also be beneficial.
-
Debromination: The formation of the debrominated starting material is a common side reaction. This can sometimes be suppressed by using a milder base (e.g., K₃PO₄ instead of stronger bases) or by using a pre-catalyst that promotes rapid oxidative addition.
-
Hydrolysis of the Ester: The presence of a base and water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. If this is a significant issue, using anhydrous conditions with a non-aqueous base (e.g., KF) might be necessary. Alternatively, the reaction can be run at a lower temperature for a longer period.
By following this detailed protocol and considering the optimization strategies, researchers can effectively perform the Suzuki coupling of this compound to synthesize a diverse range of 5-aryl-1-methyl-1H-pyrazole-3-carboxylates for various applications in drug discovery and materials science.
References
- 1. connectsci.au [connectsci.au]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Heck Reaction Conditions for Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction on ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is widely used in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.
The protocols outlined below are based on established Heck reaction principles and conditions reported for structurally similar heteroaromatic bromides. Due to the electron-deficient nature of the pyrazole ring, which can influence its reactivity, the provided conditions serve as a robust starting point for optimization.
General Reaction Scheme
The Heck reaction of this compound with a generic alkene is depicted below:
Figure 1: General scheme of the Heck reaction for the synthesis of 5-alkenyl-1-methyl-1H-pyrazole-3-carboxylates.
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Heck reaction of this compound with a model alkene, such as ethyl acrylate. These conditions are compiled from general protocols for Heck reactions on heteroaryl bromides.
Table 1: Reactant and Reagent Stoichiometry
| Component | Molar Equivalents |
| This compound | 1.0 |
| Alkene (e.g., Ethyl Acrylate) | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.01 - 0.05 |
| Ligand (e.g., P(o-tolyl)₃) | 0.02 - 0.10 |
| Base (e.g., Triethylamine) | 2.0 - 3.0 |
Table 2: Reaction Parameters
| Parameter | Recommended Range |
| Solvent | DMF, Acetonitrile, Toluene, or 1,4-Dioxane |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 24 hours (monitor by TLC or GC-MS) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Catalyst System | Palladium(II) acetate with a phosphine ligand is common. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with ethyl acrylate as a representative alkene.
Materials and Equipment
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N), distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Detailed Experimental Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 0.02 eq) and tri(o-tolyl)phosphine (0.04 mmol, 0.04 eq).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
-
Addition of Reagents:
-
Through the septum, add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add triethylamine (3.0 mmol, 3.0 eq) followed by ethyl acrylate (1.2 mmol, 1.2 eq) via syringe.
-
-
Reaction:
-
The reaction mixture is heated to 100 °C in a preheated oil bath.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (1 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-((E)-2-(ethoxycarbonyl)vinyl)-1-methyl-1H-pyrazole-3-carboxylate.
-
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. This versatile building block is a valuable precursor in the synthesis of novel pyrazole derivatives for pharmaceutical and agrochemical research, enabling the introduction of diverse functionalities at the 5-position of the pyrazole core.
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions, offering a comparative overview of catalysts, ligands, bases, solvents, and their impact on reaction yields. While specific data for this compound is limited in publicly available literature, the following tables are compiled from reactions on closely related substrates and provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrazole Derivatives with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 94 | Brominated pyrazole-azetidine hybrid |
| 2 | PdCl₂(dppf) (10) | - | Na₂CO₃ (2 M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | High | General bromo-aromatic |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 85 | 5-Bromo-1-ethyl-1H-indazole |
| 4 | XPhos Pd G2 (2) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 2 | 89 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |
Table 2: Sonogashira Coupling of 5-Halopyrazoles with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85 | 5-Bromoindole |
| 2 | [DTBNpP]Pd(crotyl)Cl (1) | - | DABCO (2) | Dioxane | 60 | 16 | High | 3-Bromo aryl pyrazole intermediate |
| 3 | PdCl₂(PPh₃)₂ (1) | CuI (1) | Et₃N (excess) | DMF | RT | - | 87-92 | 5-Chloro-4-iodopyrazole |
| 4 | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF/DMA (9:1) | 80 | - | 60 | 4-Iodotoluene |
Table 3: Buchwald-Hartwig Amination of 5-Bromopyrazoles with Amines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 80-95 | 5-Bromoindole |
| 2 | P4 (1) | tBuBrettPhos (L4) (1) | LHMDS (2.2) | 1,4-Dioxane | 80 | 12 | 85 | 4-Bromo-1H-imidazole |
| 3 | Pd(dba)₂ (0.5) | Xantphos (1) | K₃PO₄ (4) | iPrOAc | 80 | - | High | 1,3-Dibromo-2,5-difluorobenzene |
| 4 | PEPPSI-IPr (cat.) | - | NaOtBu (1.5) | 1,4-Dioxane | 100 | 12 | High | Aryl halo esters |
Table 4: Heck Coupling of 5-Bromopyrazoles with Alkenes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Substrate |
| 1 | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | 5-Bromoindole |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 | General aryl bromide |
| 3 | Pd(OAc)₂ (cat.) | - | K₂CO₃ (3.5) | DMAc | 120 (MW) | 30 min | High | Aryl halide |
| 4 | Pd(OAc)₂ (cat.) | - | iPr₂NH | H₂O | 80 | - | High | Aryl iodide |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These should serve as a starting point, and optimization of specific parameters may be required for different coupling partners.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol describes a typical procedure for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with Terminal Alkynes
This protocol outlines the formation of a C-C bond between this compound and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous and degassed THF or DMF
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Primary or Secondary Amines
This protocol details the synthesis of 5-amino-pyrazole derivatives via C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous and degassed toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate flask, dissolve this compound, Pd₂(dba)₃, and XPhos in the anhydrous solvent.
-
Transfer this solution to the Schlenk tube containing the base.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Heck Coupling with Alkenes
This protocol describes the vinylation of the pyrazole core.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF or Acetonitrile
-
Nitrogen or Argon gas
Procedure:
-
To a sealable reaction vessel, add this compound and Pd(OAc)₂.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, the base, and the alkene.
-
Seal the vessel and heat the reaction mixture to 100-140 °C. For microwave-assisted reactions, typical conditions are 150 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Notes and Protocols: Ethyl 5-Bromo-1-methyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a key intermediate in the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 5-position and the ester functionality at the 3-position of the pyrazole ring offers versatile handles for molecular elaboration through various cross-coupling and functional group interconversion reactions. This document outlines synthetic strategies, detailed experimental protocols for analogous compounds, and the pharmacological significance of the resulting kinase inhibitors targeting critical signaling pathways in oncology and inflammatory diseases.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, coupled with the diverse substitution patterns it can accommodate, makes it an ideal template for the design of potent and selective inhibitors. This compound is a valuable building block in this context, enabling the synthesis of inhibitors for key kinase targets such as c-Jun N-terminal kinases (JNK), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).
Synthetic Strategies and Applications
The bromine atom on the pyrazole ring is readily displaced through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The most common and effective strategies include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of diverse aromatic and heteroaromatic moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a wide range of amine substituents.
The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many kinase inhibitors.
Quantitative Data of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several pyrazole-based kinase inhibitors, demonstrating the potency achievable with this scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference Compound |
| JNK Inhibitors | ||||
| Compound 46 | JNK1 | 2800 | - | - |
| Compound 47 | JNK3 | 227 | - | - |
| FLT3 Inhibitors | ||||
| Compound 8t | FLT3 | 0.089 | 1.22 (MV4-11 cells) | FN-1501 (FLT3 IC50: 2.33 nM) |
| CDK2 | 0.719 | |||
| CDK4 | 0.770 | |||
| Compound 10q | FLT3 | 230 | 280 (MV4-11 cells) | - |
| Aurora Kinase Inhibitors | ||||
| Compound 6 | Aurora A | 160 | 390 (HCT116 cells) | - |
| Compound 5h | Aurora A | 780 | 120 (MCF-7 cells) | Alisertib (IC50: 3360 nM) |
| Compound 10e | Aurora A | 939 | 6726 (K562 cells) | - |
| Aurora B | 583 | |||
| JAK2 | 166 | |||
| JAK3 | 57 |
Experimental Protocols
While specific protocols starting directly from this compound are proprietary or not publicly available, the following are detailed, representative protocols for analogous Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions on similar bromo-heterocyclic scaffolds, which can be adapted by skilled medicinal chemists.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation (Analogous System)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-pyrazole with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation (Analogous System)
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromo-pyrazole with a primary or secondary amine.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction flask.
-
Add anhydrous toluene, followed by this compound and the desired amine.
-
Seal the flask and heat the mixture to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways
Caption: Simplified JNK signaling pathway.
References
Application Notes and Protocols for the Synthesis of Novel Agrochemicals from Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel agrochemical candidates, including fungicides and herbicides, using ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a versatile starting material. The protocols cover the hydrolysis of the starting ester, conversion to an activated acid chloride, and subsequent derivatization to form bioactive pyrazole carboxamides. Additionally, a protocol for Suzuki-Miyaura cross-coupling is provided to enable further diversification of the pyrazole scaffold.
Key Synthetic Pathways
Two primary synthetic pathways are outlined for the derivatization of this compound:
-
Amide Coupling: This pathway involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to the acid chloride. The activated acid chloride is then reacted with a variety of amines to generate a library of N-substituted pyrazole carboxamides, a class of compounds known for their fungicidal and herbicidal properties.
-
Suzuki-Miyaura Cross-Coupling: This protocol utilizes the bromine atom at the 5-position of the pyrazole ring as a handle for palladium-catalyzed cross-coupling with various arylboronic acids. This reaction allows for the introduction of diverse aryl and heteroaryl moieties, significantly expanding the chemical space for the discovery of novel agrochemicals.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the starting ethyl ester to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
TLC plates
Procedure:
-
Dissolve this compound (0.1 mol, 23.2 g) in 150 mL of ethanol in a round-bottom flask.[1]
-
Add 100 mL of 10% sodium hydroxide solution to the flask.[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess ethanol using a rotary evaporator.[1]
-
Extract the aqueous residue with ethyl acetate to remove any unreacted starting material.[1]
-
Adjust the pH of the aqueous phase to approximately 9 with 2N hydrochloric acid.[1]
-
Extract the product with ethyl acetate.[1]
-
Dry the combined organic extracts over anhydrous sodium sulfate.[1]
-
Concentrate the solution under vacuum to obtain the 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a white solid. The expected yield is approximately 93.2%.[1]
Protocol 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, which is a crucial step for the subsequent amide coupling reactions.
Materials:
-
5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (2.50 mmol) in a round-bottom flask.[2]
-
Add thionyl chloride (10 mmol) to the flask.[2]
-
Heat the mixture to reflux for 2 hours.[2]
-
After the reaction is complete, carefully evaporate the excess thionyl chloride under reduced pressure.[2]
-
The resulting 5-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is obtained as a yellow liquid and can be used directly in the next step without further purification.[2]
Protocol 3: Synthesis of Novel Pyrazole Carboxamide Derivatives
This general protocol describes the synthesis of a library of pyrazole carboxamides by reacting the acid chloride with various substituted amines. These derivatives have shown significant potential as fungicides.[3][4]
Materials:
-
5-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride
-
Substituted amine (e.g., aniline, substituted anilines, etc.)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Ice-water bath
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
In a flask, dissolve the desired substituted amine (10 mmol) and a base such as K₂CO₃ (10 mmol, 1.38 g) in 30 mL of anhydrous THF.[4]
-
In a separate flask, dissolve 5-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride (12 mmol) in 30 mL of anhydrous THF.[4]
-
Cool the amine solution to 5 °C using an ice-water bath.[4]
-
Slowly add the acid chloride solution to the cooled amine solution with continuous stirring.[4]
-
Allow the reaction to proceed at room temperature until the starting material is consumed, as monitored by TLC.[4]
-
Filter the reaction mixture to remove any inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure pyrazole carboxamide derivative.[2]
Protocol 4: Suzuki-Miyaura Cross-Coupling of 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position of the pyrazole ring, a strategy for developing novel herbicides.[5]
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
Dimethoxyethane (DME) and water
-
Round-bottom flask with a condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid (1.2-1.5 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Add a solvent mixture, such as dimethoxyethane and water.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1-methyl-1H-pyrazole-3-carboxylate derivative.
Data Presentation
Table 1: Fungicidal Activity of Representative Pyrazole Carboxamide Derivatives
The following table summarizes the in vitro fungicidal activity (EC₅₀ in µg/mL) of synthesized pyrazole carboxamides against various plant pathogenic fungi.[3][6]
| Compound ID | R¹ | R² | A. porri | M. coronaria | C. petroselini | R. solani |
| 7af | CH₃ | 2-Cl-C₆H₄ | - | - | - | - |
| 7bc | C₂H₅ | 2-F-C₆H₄ | 13.45 | 10.21 | 30.11 | 9.87 |
| 7bg | C₂H₅ | 2-CH₃-C₆H₄ | 11.22 | 7.93 | 27.43 | 4.99 |
| 7bh | C₂H₅ | 4-CH₃-C₆H₄ | 24.76 | 25.48 | 6.99 | 5.93 |
| 7bi | C₂H₅ | 2-F-5-CH₃-C₆H₄ | 21.01 | 9.08 | 32.40 | 7.69 |
| Carbendazol | (Control) | 0.99 | 0.96 | 0.96 | 1.00 |
Note: "-" indicates that the percentage of inhibition is lower than 50% at 100 µg/mL.[3][6]
Table 2: Herbicidal Activity of Representative Pyrazole Derivatives
| Compound ID | R | Weed Species | Inhibition (%) |
| 6a | Phenylpyridine moiety | Digitaria sanguinalis | 50-60 |
| 6c | Phenylpyridine moiety | Abutilon theophrasti | 50-60 |
| 6d | Pyrimidine group | Digitaria sanguinalis | 82 |
Visualizations
Diagram 1: Synthesis of Pyrazole Carboxamides
Caption: Synthetic workflow for the preparation of novel pyrazole carboxamides.
Diagram 2: Suzuki-Miyaura Cross-Coupling Pathway
Caption: Synthesis of 5-aryl-pyrazole derivatives via Suzuki-Miyaura coupling.
References
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a Versatile Building Block for Heterocyclic Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block utilized in the synthesis of a diverse range of complex molecules, particularly for applications in drug discovery and development. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds, most notably in the development of kinase inhibitors for oncology and inflammatory diseases. The presence of a bromine atom at the 5-position and an ethyl ester at the 3-position provides two reactive handles for facile functionalization through various cross-coupling and condensation reactions. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of aryl, alkynyl, and amino moieties, respectively, which are crucial for tuning the pharmacological properties of the resulting compounds.
Key Applications in Drug Discovery
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By functionalizing the this compound core, researchers can develop potent and selective inhibitors targeting various kinases.
Kinase Inhibitor Synthesis
Derivatives of this compound have been successfully employed in the synthesis of inhibitors for several important kinase targets, including:
-
c-Jun N-terminal Kinases (JNKs): These kinases are involved in stress-induced signaling pathways and are implicated in inflammatory diseases and neurodegenerative disorders.
-
p38 Mitogen-Activated Protein Kinases (MAPKs): This family of kinases is central to the inflammatory response, and its inhibitors are being investigated for the treatment of a range of inflammatory conditions.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis (the formation of new blood vessels), a critical process in tumor growth and metastasis. Inhibitors of VEGFR are therefore important anti-cancer agents.
Experimental Protocols
The following protocols are generalized procedures for common cross-coupling reactions involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1-methyl-1H-pyrazole-3-carboxylates
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 5-aryl-1-methyl-1H-pyrazole-3-carboxylate.
Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 82-92 |
Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-1-methyl-1H-pyrazole-3-carboxylates
This protocol outlines the palladium/copper-catalyzed cross-coupling of this compound with a terminal alkyne.[1]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) salt (e.g., CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling (Representative Examples):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 25 | 12 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 50 | 8 | 70-80 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1-methyl-1H-pyrazole-3-carboxylates
This protocol describes the palladium-catalyzed amination of this compound with a primary or secondary amine.[2]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add this compound and the amine to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination (Representative Examples):
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 10 | 78-88 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a representative experimental workflow and a simplified signaling pathway targeted by kinase inhibitors derived from this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in the development of novel therapeutics, particularly in the area of kinase inhibitors. The ability to perform a variety of cross-coupling reactions on this starting material allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of potent and selective drug candidates.
References
- 1. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof - Patent US-9963459-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of 1,3,5-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving high regioselectivity in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor regioselectivity in the synthesis of 1,3,5-substituted pyrazoles?
A1: Poor regioselectivity in the synthesis of 1,3,5-substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is a common challenge.[1][2] The formation of a mixture of regioisomers arises from the two possible initial nucleophilic attack sites of the hydrazine on the dicarbonyl compound.[3][4] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions such as solvent, temperature, and the presence of catalysts.[1][5]
Q2: How does the choice of solvent affect the regioselectivity of pyrazole formation?
A2: The choice of solvent can dramatically influence the regioselectivity of pyrazole synthesis.[6][7] While traditional methods often employ ethanol, this can lead to the formation of regioisomeric mixtures that are difficult to separate.[6] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in favor of a single isomer.[6][8] For instance, in the reaction of a 1,3-diketone with methylhydrazine, switching from ethanol to TFE or HFIP can increase the regioselectivity from a nearly 1:1 ratio to as high as 99:1.[8] The effect is attributed to the unique properties of fluorinated alcohols, which can influence the reactivity of the carbonyl groups.[8]
Q3: Can the reaction temperature be used to control regioselectivity?
A3: Yes, reaction temperature can be a critical parameter for controlling the outcome of pyrazole synthesis. In some systems, different regioisomers may be favored at different temperatures. It is often necessary to screen a range of temperatures to find the optimal conditions for the desired isomer.[9] For example, a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed where simply tuning the reaction temperature leads to the desired product in good yield.[9]
Q4: Are there alternative synthetic routes that offer better regioselectivity compared to the classical Knorr synthesis?
A4: Absolutely. While the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine) is a classic method, several other strategies can provide excellent regioselectivity.[10][11] One highly effective method is the reaction of N-alkylated tosylhydrazones with terminal alkynes, which has been shown to proceed with complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[12][13][14] Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[11] Additionally, multi-component reactions and methods utilizing catalysts like nano-ZnO or iodine have been developed to improve yields and regioselectivity.[11][15]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of regioisomers that are difficult to separate.
| Potential Cause | Troubleshooting Steps |
| Non-optimal Solvent | 1. Replace the current solvent (e.g., ethanol) with a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][8] 2. Screen a range of protic and aprotic solvents to determine the effect on the regioisomeric ratio.[5] |
| Inappropriate Reaction Temperature | 1. Systematically vary the reaction temperature (e.g., from room temperature to reflux) and monitor the regioisomeric ratio by techniques like NMR or LC-MS.[1][9] |
| Sub-optimal Starting Materials | 1. If using the Knorr synthesis, consider an alternative route with higher inherent regioselectivity, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes.[12][13] |
Issue 2: The major product of my reaction is the undesired regioisomer.
| Potential Cause | Troubleshooting Steps |
| Inherent Reactivity of Substrates | 1. Modify the electronic properties of the substituents on the 1,3-dicarbonyl compound. For instance, introducing a strong electron-withdrawing group can direct the initial nucleophilic attack of the hydrazine. 2. Change the nature of the hydrazine used. For example, using arylhydrazine hydrochlorides versus the free base can lead to different regioisomers.[16] |
| Reaction Conditions Favoring the Undesired Isomer | 1. As with Issue 1, systematically screen different solvents and temperatures, as these can significantly alter the product distribution.[9] 2. Investigate the effect of adding a catalyst, such as an acid or a base, as this can change the reaction mechanism and favor the desired regioisomer.[3][4] |
Quantitative Data Summary
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone (1a) and methylhydrazine to form 3-trifluoromethylpyrazole (2a) and its regioisomer.
| Entry | Solvent | Regioisomeric Ratio (2a : Isomer) |
| 1 | Ethanol (EtOH) | Low regioselectivity (mixture) |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 85 : 15 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 |
Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs.[8]
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols
This protocol describes the general method for the synthesis of pyrazoles with improved regioselectivity using a fluorinated alcohol as the solvent.
-
To a solution of the 1,3-diketone (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), add the substituted hydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole regioisomer.[1]
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol provides a method for the synthesis of 1,3,5-trisubstituted pyrazoles with high regioselectivity.
-
To a solution of the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (2.0 eq) in pyridine, add potassium tert-butoxide (t-BuOK) (2.0 eq) and 18-crown-6 (0.5 eq) at 0 °C.[12][13]
-
Allow the reaction mixture to stir at room temperature for the time required for the reaction to go to completion (typically monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.[2]
Visualizations
Caption: A troubleshooting workflow for improving regioselectivity in pyrazole synthesis.
Caption: A generalized experimental workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firsthope.co.in [firsthope.co.in]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 14. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis is consistently low. What are the most common causes?
A1: Low yields in multi-step pyrazole synthesis can arise from several factors. Key areas to investigate include:
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Incomplete Reactions: One or more steps may not be reaching completion. Monitor each stage using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of starting materials before proceeding.[1]
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Side Reactions: The formation of byproducts, such as isomeric pyrazoles or products from undesired side reactions, can significantly reduce the yield of the target molecule.[1][2]
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Suboptimal Reaction Conditions: Temperature, reaction time, choice of catalyst, and solvent can all dramatically impact yield. For instance, in the initial pyrazole formation, heating is often necessary, and the choice of an acid or base catalyst is critical.[1]
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Purification Losses: Significant material can be lost during workup and purification steps. Optimize extraction and chromatography methods to minimize these losses.
Q2: I am observing a mixture of N1 and N2-methylated regioisomers. How can I improve the selectivity for the desired N1-methyl product?
A2: Achieving high regioselectivity in the N-methylation of unsymmetrical pyrazoles is a common challenge due to the similar reactivity of the two nitrogen atoms.[3][4] To favor the formation of the N1-methyl isomer (ethyl 5-bromo-1-methyl -1H-pyrazole-3-carboxylate), consider the following strategies:
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Choice of Base: The base used for deprotonation of the pyrazole nitrogen can influence the site of alkylation. Strong, non-nucleophilic bases are often preferred. Using sodium hydride (NaH) has been shown to prevent the formation of regioisomeric products more effectively than bases like potassium carbonate in some cases.[4]
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Steric Hindrance: The substituent at the 5-position (bromo group) can sterically hinder the N1 position. This inherent steric bulk can be exploited. Using a bulkier methylating agent, although counterintuitive for adding a methyl group, can sometimes improve selectivity.[3]
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Reaction Conditions: Lowering the reaction temperature may enhance selectivity by favoring the thermodynamically more stable product.
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Protecting Groups: In complex cases, a protecting group strategy can be employed to block one nitrogen, allowing for selective methylation of the other, followed by deprotection.
Q3: The bromination step is resulting in low yield or the incorrect isomer (e.g., C4-bromination). What should I troubleshoot?
A3: Bromination of the pyrazole ring requires careful control to ensure reaction at the desired C5 position.
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Choice of Brominating Agent: The reactivity of the brominating agent is crucial. N-Bromosuccinimide (NBS) is a common choice for bromination.[5] For converting a hydroxyl group at the C5 position to a bromide, a reagent like tribromooxyphosphorus (POBr₃) is effective.[6]
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Reaction Pathway: The most reliable method to ensure C5 bromination is to start with a precursor that already has a functional group at the C5 position that can be converted to a bromide. For example, starting with a 5-hydroxypyrazole derivative allows for a specific conversion to the 5-bromo analogue.[6]
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Reaction Conditions: Solvent and temperature can influence the selectivity of bromination. Electrophilic bromination is sensitive to the electronic properties of the pyrazole ring.
Q4: How can I effectively purify the final product, this compound?
A4: Purification is critical for obtaining the high-purity compound required for drug development.
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Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, isomers, and other byproducts. A silica gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective.
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Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an excellent final step to achieve high purity.
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Extraction: During the workup, ensure the pH is adjusted correctly to move the desired product into the organic layer while leaving charged impurities in the aqueous layer. A patent for a similar synthesis describes quenching the reaction mixture in a saturated sodium carbonate solution and extracting with ethyl acetate.[6]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents; Suboptimal temperature; Incorrect catalyst. | Verify the quality of starting materials. Increase reaction temperature or switch to microwave-assisted synthesis to improve reaction rates.[1] Screen different acid or base catalysts. |
| Formation of N1/N2 Isomer Mixture | Low regioselectivity during N-methylation. | Change the base from K₂CO₃ to NaH.[4] Optimize reaction temperature and consider alternative methylating agents.[3] |
| Multiple Spots on TLC After Bromination | Non-selective bromination (e.g., at C4) or formation of dibrominated species. | Use a more selective brominating agent. Consider a synthetic route where the 5-position is pre-functionalized for conversion to bromide.[6] |
| Product Decomposes During Workup | Instability in acidic or basic conditions. | Perform extractions and washes quickly and at low temperatures. Use mild acids or bases for pH adjustment. Neutralize the reaction mixture promptly after completion. |
| Difficulty Removing Solvent (e.g., DMF, DMSO) | High-boiling point solvents used in the reaction. | After reaction, dilute with a large volume of water and extract the product into a lower-boiling organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with brine to remove residual high-boiling solvent. |
Data Presentation
Table 1: Influence of Reaction Conditions on N-Methylation Regioselectivity (Illustrative)
The regioselectivity of N-methylation is highly dependent on the substrate and reaction conditions. The following table illustrates how the choice of base and solvent can influence the N1:N2 isomer ratio for a generic substituted pyrazole.
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Approx.) |
| 1 | CH₃I | K₂CO₃ | Acetonitrile | 80 | 60:40 |
| 2 | CH₃I | NaH | THF | 25 | 90:10[4] |
| 3 | (CH₃)₂SO₄ | Cs₂CO₃ | DMF | 25 | 75:25 |
| 4 | (ClCH₂)Si(OiPr)₃ then TBAF/H₂O | KHMDS | DMSO | 60 | >95:5[3] |
Note: Ratios are illustrative and will vary based on the specific pyrazole substrate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
This protocol is based on the condensation of diethyl butynedioate with methylhydrazine.[6]
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl butynedioate (1 equivalent) and a suitable solvent such as ethanol.
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Reagent Addition: Cool the flask in an ice bath. Slowly add methylhydrazine (1.1 equivalents) dropwise to the stirred solution.
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Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
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Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or used directly in the next step after an aqueous workup.
Protocol 2: Bromination of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
This protocol converts the 5-hydroxy group to the 5-bromo group using tribromooxyphosphorus (POBr₃).[6]
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Setup: In a fume hood, dissolve the crude ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) from the previous step in a suitable solvent like acetonitrile in a round-bottom flask.
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Reagent Addition: Add tribromooxyphosphorus (POBr₃) (1.2 equivalents) portion-wise to the solution. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
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Workup and Purification:
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Cool the reaction flask in an ice bath.
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Slowly and carefully pour the reaction mixture into a pre-cooled saturated aqueous solution of sodium carbonate to quench the excess POBr₃ and neutralize the acid formed.
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Extract the aqueous mixture three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude material by flash column chromatography (hexanes/ethyl acetate gradient) to yield pure this compound.
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for diagnosing low-yield synthesis experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
Technical Support Center: Purification of Brominated Pyrazole Intermediates by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of brominated pyrazole intermediates using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of brominated pyrazole intermediates in a question-and-answer format.
Q1: My brominated pyrazole seems to be decomposing on the silica gel column. What can I do?
A: Decomposition on silica gel is a frequent issue, especially with basic pyrazole compounds, as the silica surface is acidic. This can lead to streaking, low yield, and the appearance of new, unexpected spots on TLC analysis.
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Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel by preparing a slurry with your eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[1] This is a widely effective method to prevent the degradation of basic compounds.
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Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina. A trial on a TLC plate coated with alumina can quickly indicate if this is a viable alternative.
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Solution 3: Minimize Contact Time. Use flash chromatography with a slightly more polar solvent system to speed up the elution of your compound, thereby reducing its contact time with the silica gel.
Q2: I'm getting very poor separation between my desired brominated pyrazole and an impurity. How can I improve the resolution?
A: Poor separation is often a result of a suboptimal mobile phase. The goal is to find a solvent system that provides a good separation of spots on a TLC plate, ideally with an Rf value for your target compound between 0.2 and 0.4.
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Solution 1: Optimize the Eluent System. Systematically test different solvent combinations and ratios using TLC. Common solvent systems for pyrazole derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1] Sometimes, switching one of the solvents for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with acetone) can alter the selectivity and improve separation.
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Solution 2: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities, followed by your slightly more polar product, and finally the highly polar impurities.
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Solution 3: Check for Overloading. Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.
Q3: My purified brominated pyrazole product is an oil and won't crystallize. What should I do?
A: The oily nature of a product that is expected to be a solid can be due to residual solvent or persistent impurities.
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Solution 1: High Vacuum Drying. Ensure all residual solvent is removed by drying the sample under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
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Solution 2: Re-evaluate Purity. Run a high-resolution TLC or an NMR of your oily product to check for impurities. If impurities are present, a second column chromatography or another purification method like recrystallization might be necessary.
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Solution 3: Induce Crystallization. If the product is pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound if available.
Q4: The yield of my brominated pyrazole is very low after column chromatography. Where could my product have gone?
A: Low yield can be attributed to several factors, including irreversible adsorption to the silica gel, decomposition, or co-elution with other fractions.
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Solution 1: Deactivate the Silica Gel. As mentioned for decomposition, basic pyrazoles can bind strongly to acidic silica. Using triethylamine in your eluent can significantly improve recovery.
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Solution 2: Check All Fractions. Do not discard any fractions until you have analyzed them all by TLC. Your compound may have eluted earlier or later than expected.
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Solution 3: Consider Dry Loading. If your compound has poor solubility in the eluent, it may precipitate at the top of the column when loaded. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, can improve the initial banding and overall recovery.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for when developing a solvent system for column chromatography?
A: For optimal separation, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate. This range generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities with different polarities.
Q2: How do I choose the right solvent system for my brominated pyrazole?
A: The selection of the eluent is crucial and should be guided by TLC experiments. Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate. For more polar pyrazoles, a system like dichloromethane and methanol might be more appropriate. The polarity of your specific brominated pyrazole will depend on its other substituents.
Q3: Can I use reverse-phase chromatography to purify my brominated pyrazole?
A: Yes, reverse-phase chromatography can be a good alternative, especially for more polar brominated pyrazole intermediates. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol mixtures).
Q4: What is "dry loading" and when should I use it?
A: Dry loading involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a dry powder of your compound adsorbed onto the silica. This powder is then carefully loaded onto the top of your column. This technique is particularly useful when your compound is not very soluble in the chromatography eluent, as it prevents precipitation during loading and leads to a more uniform application of the sample.
Q5: My brominated pyrazole is colored, but I expect it to be a white solid. What could be the reason?
A: A colored impurity may be present. However, some pyrazole derivatives, especially those with extended conjugation or certain substituents, can be inherently colored. If the starting materials are colored, this color may carry through to the product. If you suspect an impurity, further purification or a different purification technique may be necessary.
Data Presentation
The following table summarizes examples of solvent systems that have been used for the column chromatographic purification of brominated pyrazole derivatives. Note that the optimal solvent system for a specific compound must be determined experimentally using TLC.
| Compound | Stationary Phase | Eluent System (v/v) | Reference |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Silica Gel | Ethyl acetate / n-hexane (1:20) | [2] |
| 3,5-Diaryl-4-bromo-1H-pyrazoles | Silica Gel | Chloroform | [3] |
| General Brominated Pyrazoles | Silica Gel | Ethyl acetate / Hexane mixtures | [4] |
Experimental Protocols
Detailed Protocol for Purification of a Brominated Pyrazole Intermediate by Flash Column Chromatography
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Preparation of the Mobile Phase: Based on TLC analysis, prepare an appropriate solvent system (eluent). For a starting point, consider a mixture of hexane and ethyl acetate. If your pyrazole is basic, add 0.5% triethylamine to the eluent mixture. Prepare a sufficient volume for the entire purification.
-
Column Packing (Slurry Method):
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Select a column of appropriate size.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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In a beaker, create a slurry of silica gel in your chosen eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
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Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
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Dissolve your crude brominated pyrazole in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (using a pump or syringe) to force the solvent through the silica gel at a steady rate.
-
Begin collecting fractions in test tubes. The volume of each fraction will depend on the size of your column.
-
Continuously monitor the elution process by TLC.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure brominated pyrazole.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain your purified product.
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Dry the product under high vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: A step-by-step workflow for the purification of brominated pyrazole intermediates by column chromatography.
Caption: A decision tree to troubleshoot common problems in brominated pyrazole purification.
References
common side reactions in the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the ethyl 1-methyl-1H-pyrazole-3-carboxylate core?
The synthesis of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine. For ethyl 1-methyl-1H-pyrazole-3-carboxylate, a suitable precursor is an ethyl ester of a 2,4-dioxobutanoate. Another approach involves the reaction of diethyl butynedioate with methylhydrazine to form an intermediate that is then cyclized.
Q2: I am observing the formation of two regioisomers during the pyrazole synthesis. How can I improve the regioselectivity?
The reaction between an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine can indeed yield two different regioisomeric pyrazoles.[1][2] This is due to the initial nucleophilic attack of either of the two nitrogen atoms of methylhydrazine on one of the carbonyl carbons.[1][2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]
To favor the desired isomer, consider the following:
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Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[3]
-
Reaction Conditions: Carefully controlling the temperature and pH can also influence the ratio of isomers formed.[2]
Q3: What are the potential side reactions during the bromination of the pyrazole ring?
When brominating the pyrazole ring to introduce the bromine at the 5-position, several side reactions can occur:
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Over-bromination: The pyrazole ring is electron-rich and susceptible to electrophilic substitution. Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di- or tri-brominated products.
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Bromination at other positions: While the 5-position is often favored, bromination can potentially occur at other positions on the pyrazole ring, leading to a mixture of isomers.
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Ring-opening or degradation: In the presence of strong brominating agents and high temperatures, the pyrazole ring may not be stable and could lead to ring-opened byproducts or general decomposition (resinification).[4]
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Side-chain bromination: If other reactive functional groups are present on the molecule, they might also react with the brominating agent. For instance, PBr₅ is known to cause alpha-position bromination in ketones.[4]
Q4: My final product has a persistent discoloration. What is the likely cause and how can I remove it?
Discoloration in pyrazole synthesis, particularly when using hydrazine salts, can be due to the formation of colored impurities from the hydrazine starting material.[2] These impurities can sometimes be carried through the synthesis. To address this:
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Purify starting materials: Ensure the purity of your starting ethyl 1-methyl-1H-pyrazole-3-carboxylate before bromination.
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Purification of the final product: Recrystallization or column chromatography on silica gel are effective methods for removing colored impurities.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Pyrazole Formation | - Impure starting materials (1,3-dicarbonyl or methylhydrazine).[2] - Suboptimal reaction stoichiometry. - Incomplete reaction or formation of stable intermediates. - Side reactions leading to byproducts. | - Ensure the purity of starting materials. Use freshly opened or purified methylhydrazine.[2] - Optimize the stoichiometry; a slight excess of methylhydrazine (1.0-1.2 equivalents) may improve the yield.[2] - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[2] - Adjust the reaction temperature or consider adding a dehydrating agent if a stable hydroxylpyrazolidine intermediate is suspected. |
| Mixture of Regioisomers | - Lack of regioselectivity in the cyclocondensation reaction.[1][5] | - Change the solvent to a fluorinated alcohol such as TFE or HFIP to improve regioselectivity.[3] - Carefully control the reaction temperature and pH. |
| Low Yield in Bromination | - Incomplete reaction. - Degradation of the product under harsh conditions. - Competing side reactions. | - Monitor the reaction progress closely using TLC. - Optimize the reaction temperature. Elevated temperatures may be needed for oxidation but can also lead to degradation.[4][6] - Use a slight excess of the brominating agent, but avoid a large excess to prevent over-bromination. - Consider alternative brominating agents if one is proving ineffective. |
| Presence of Multiple Brominated Products | - Over-bromination due to excess brominating agent or prolonged reaction time. | - Reduce the equivalents of the brominating agent. - Shorten the reaction time and monitor carefully. |
| Difficult Purification | - Presence of closely related impurities (e.g., regioisomers, over-brominated products). - Oily product that is difficult to crystallize. | - For isomeric mixtures that are difficult to separate by column chromatography, consider derivatization to facilitate separation, followed by removal of the derivatizing group. - If the product is an oil, try triturating with a non-polar solvent to induce crystallization. |
Experimental Protocols
Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 2,4-dioxobutanoate derivative (1.0 eq) in a suitable solvent (e.g., ethanol or TFE for improved regioselectivity).[1]
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Addition of Methylhydrazine: Slowly add methylhydrazine (1.0 - 1.2 eq) to the solution at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
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Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[5]
Synthesis of this compound (General Procedure)
This protocol is based on the use of phosphorus oxybromide (POBr₃) or a similar brominating agent.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent like acetonitrile.[7]
-
Addition of Brominating Agent: Carefully add tribromooxyphosphorus (POBr₃) to the solution.[7] The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[7]
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Work-up and Purification: After the reaction is complete, cool the reaction mixture and carefully pour it into a precooled saturated sodium carbonate solution to quench the excess brominating agent.[7] Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[7] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualizations
Caption: Main synthesis pathway and potential side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Bromo-pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in the Suzuki coupling of bromo-pyrazoles. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help diagnose and resolve common issues in your experiments.
Troubleshooting Guide
Question 1: I am observing very low to no conversion of my bromo-pyrazole starting material. What are the primary factors I should investigate?
Low conversion in Suzuki coupling reactions involving bromo-pyrazoles can be attributed to several factors, often related to the catalyst system, reaction conditions, and the nature of the substrates themselves. The electron-deficient nature of the pyrazole ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst can introduce challenges.[1]
A logical troubleshooting workflow can help systematically address the potential issues.
Caption: A stepwise workflow for troubleshooting low conversion in bromo-pyrazole Suzuki coupling.
Key areas to investigate include:
-
Catalyst Deactivation: The pyrazole nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species.[1] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[1] Ensure your palladium source, especially Pd(0) precatalysts like Pd₂(dba)₃, has not degraded.
-
Inefficient Oxidative Addition: While bromo-pyrazoles are generally reactive, electron-donating groups on the pyrazole ring can hinder the initial oxidative addition step. Conversely, electron-withdrawing groups typically facilitate this rate-limiting step.[2]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. A systematic evaluation of these parameters is often necessary.
-
Side Reactions: Competing reactions such as debromination of the bromo-pyrazole or protodeboronation of the boronic acid can consume starting materials and reduce the yield of the desired product.
Question 2: My primary side product is the debrominated pyrazole. How can I minimize this?
Debromination is a common side reaction, particularly with heteroaryl halides. Several factors can promote this unwanted pathway.
Key Factors and Solutions:
-
N-H Acidity: If your pyrazole is N-unprotected, the acidic N-H proton can lead to the formation of a pyrazolate anion, which can interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen (e.g., with Boc, SEM, or benzyl groups) can significantly suppress this side reaction.[3]
-
Base Selection: Strong inorganic bases like NaOH or KOH can favor debromination. Switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or CsF can be beneficial.[3][4] The base is confirmed to be involved in promoting the debromination reaction.[4]
-
Ligand Choice: Simple phosphine ligands like PPh₃ can be more prone to inducing dehalogenation. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the desired cross-coupling pathway.[3][4]
-
Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate debromination. Once a suitable catalyst system is found, optimizing for the lowest effective temperature may be necessary.
Troubleshooting Table: Minimizing Debromination
| Parameter | Condition Prone to High Debromination | Recommended Condition for Low Debromination | Rationale |
| Pyrazole Substrate | Unprotected N-H pyrazole | N-Protected pyrazole (e.g., N-Boc, N-benzyl) | Protection prevents the formation of pyrazolate anions that can promote dehalogenation.[3] |
| Base | Strong bases (e.g., NaOH, KOH) | Milder bases (e.g., K₃PO₄, K₂CO₃, CsF) | Milder bases are generally less likely to promote the debromination side reaction.[3][4] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands can accelerate the desired cross-coupling pathway relative to debromination.[3][4] |
| Catalyst Precursor | - | XPhosPdG2 | This tandem catalyst has been shown to be effective in avoiding debromination.[4] |
Question 3: How do I select the optimal catalyst and ligand for my bromo-pyrazole substrate?
The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling. For pyrazoles, which can act as ligands themselves, selecting a robust catalytic system is key.
-
Palladium Precatalysts: While Pd(PPh₃)₄ is a classic choice, it can be less effective for challenging substrates.[5] More modern and often more efficient options include Pd(dppf)Cl₂, palladacycle precatalysts (like CataCXium A palladacycle or XPhos-derived precatalysts), Pd₂(dba)₃, and Pd(OAc)₂.[5][6][7][8] Precatalysts are often more stable and convenient to handle.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich bromo-pyrazoles, bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step.
-
Buchwald Ligands: Ligands like XPhos, SPhos, and RuPhos are widely used and highly effective for heteroaryl couplings.
-
Ferrocenyl Ligands: dppf is a common and effective ligand, often used in the form of the [Pd(dppf)Cl₂] complex.[5]
-
Pyrazoyl-based Ligands: Custom pyrazole-based ligands have also been developed and shown to be effective.[9]
-
Data Presentation: Comparison of Catalytic Systems for Bromo-Indazole/Pyrazole Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 92 | [5][10] |
| Pd(PCy₃)₂ | K₂CO₃ | DME | 80 | 58 | [5] |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 45 | [5] |
| Pd(PPh₃)₂Cl₂ | K₂CO₃ | DME | 80 | 38 | [5] |
| XPhos-Pd G2 / XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 92 | [4] |
| P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | [6] |
Note: Indazoles are structurally related to pyrazoles and findings are often transferable.
Question 4: What is the role of the base and solvent, and how should I choose them?
The base and solvent work in concert to influence the reaction rate and selectivity.
Base Selection: The primary role of the base is to activate the boronic acid, facilitating transmetalation.[11]
-
Inorganic Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, and CsF are commonly used. K₃PO₄ is a strong base that can be very effective for less reactive substrates.[1] Cs₂CO₃ often provides high yields.[1] Using anhydrous conditions with K₃PO₄ can help if protodeboronation is an issue.
-
Aqueous vs. Anhydrous: Many Suzuki protocols use a biphasic solvent system (e.g., Dioxane/H₂O) with an aqueous base. However, water can promote the unwanted protodeboronation of the boronic acid.[1] In such cases, switching to an anhydrous solvent with a base like K₃PO₄ or CsF is a good strategy.
Solvent Selection: The solvent must solubilize the reactants and catalyst. The polarity of the solvent can also influence the reaction pathway.
-
Ethereal Solvents: Dioxane, THF, and 2-MeTHF are very common.[12][13]
-
Aromatic Solvents: Toluene is another standard choice, especially for higher temperature reactions.[14]
-
Polar Aprotic Solvents: DMF or acetonitrile (MeCN) can be useful for substrates with poor solubility in less polar solvents.[1][12] However, be aware that polar solvents can sometimes alter the selectivity of the reaction.[12]
-
Protic Solvents: Alcohols like isopropanol can sometimes provide good selectivity and yield, especially when nonpolar solvents give poor conversion.[12]
Data Presentation: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Yield (%) | Observations |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base, effective for less reactive substrates.[1] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in starting material solubility.[1] |
| K₃PO₄ | 1,4-Dioxane | Good | Effective combination for pyrimidine synthesis.[15] |
| CsF | Toluene | 82 | Effective base in an anhydrous system.[8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrazole
Note: This is a generalized protocol. Optimal conditions (reagent stoichiometry, temperature, reaction time) must be determined empirically for each specific substrate combination.
1. Reagent Preparation:
-
Ensure all solvents are anhydrous (if using an anhydrous protocol) and have been thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.[1]
-
The base (e.g., K₃PO₄, K₂CO₃) should be finely powdered and dried before use.
2. Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromo-pyrazole (1.0 eq.), the arylboronic acid or boronic ester (1.2–1.5 eq.), and the base (2.0–3.0 eq.).[1]
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
3. Addition of Catalyst and Solvent:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and, if separate, the ligand (e.g., XPhos, 1.2-1.5 eq. relative to Pd).
-
Add the degassed solvent (e.g., dioxane, toluene, or THF/H₂O mixture) via syringe to the desired concentration (typically 0.1-0.5 M).
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
5. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving the palladium catalyst. Understanding this cycle is fundamental to troubleshooting the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This cycle illustrates the three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-pyrazole. This is often the rate-limiting step.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
challenges in the N-alkylation of substituted pyrazoles and solutions
Welcome to the technical support center for the N-alkylation of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered during the N-alkylation of substituted pyrazoles?
The primary challenges in the N-alkylation of substituted pyrazoles include:
-
Controlling Regioselectivity: For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of a mixture of regioisomers.[1][2][3] The similar electronic properties of the nitrogen atoms in the pyrazole ring make achieving regioselective N-functionalization a significant hurdle.[2][3]
-
Steric Hindrance: The size of substituents on the pyrazole ring and the bulkiness of the alkylating agent can significantly impact the reaction rate and regioselectivity.[1][4] Bulky groups can hinder the approach of the alkylating agent to one of the nitrogen atoms, often favoring alkylation at the less sterically hindered position.[1][4]
-
Side Reactions: Competing reactions can lower the yield of the desired N-alkylated product. A common side reaction is C-alkylation, particularly with pyrazolone substrates.[5]
-
Low Yields: This can be a result of poor regioselectivity, side reactions, incomplete conversion, or the formation of stable, unreactive intermediates.[5]
Q2: How can I control the regioselectivity (N1 vs. N2 alkylation) of my reaction?
Controlling regioselectivity is a critical aspect of pyrazole N-alkylation. Several factors can be manipulated to favor the formation of the desired isomer:
-
Choice of Base and Cation: The nature of the base and its counter-ion can significantly influence the N1/N2 ratio.[2][6] For instance, using Mg(OEt)₂ as a base has been shown to preferentially yield the N2-alkylated product.[7]
-
Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1] Utilizing bulky alkylating agents can enhance this preference. The presence of bulky substituents on the pyrazole ring can also direct alkylation to the more accessible nitrogen.[4]
-
Solvent Choice: The polarity of the solvent can affect the reaction's regioselectivity.
-
Directing Groups: Introducing a substituent on the pyrazole ring that can direct the alkylating agent to a specific nitrogen atom is an effective strategy.[2]
-
Enzymatic Alkylation: For highly specific transformations, engineered enzymes can provide excellent regioselectivity (>99%).[8][9]
Q3: What are some common side reactions to be aware of during N-alkylation of pyrazoles?
Besides the formation of regioisomers, other side reactions can occur:
-
C-Alkylation: In pyrazolone systems, the pyrazolone anion is an ambident nucleophile, and C-alkylation can compete with N-alkylation.[5]
-
Over-alkylation: If the product of the initial alkylation is still reactive, a second alkyl group may be added, leading to quaternary pyrazolium salts.
-
Ring-Opening or Rearrangement: Highly functionalized pyrazoles containing reactive groups like azides or nitro groups may undergo rearrangement or ring-opening under certain reaction conditions.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
This is one of the most common issues. The following guide provides a systematic approach to improving the regioselectivity of your N-alkylation reaction.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Solutions in Detail:
-
Modify the Base: The choice of base is crucial. For example, while potassium carbonate might give a mixture of isomers, using magnesium ethoxide can significantly favor N2 alkylation.[7] Experiment with a range of bases from different classes (e.g., alkali metal carbonates, hydrides, organic bases).
-
Vary the Alkylating Agent: The steric bulk of the alkylating agent can be a powerful tool. If you desire alkylation at the less hindered nitrogen, consider using a bulkier alkylating agent. For instance, switching from methyl iodide to a more sterically demanding agent can improve selectivity.[4]
-
Optimize the Solvent: The solvent can influence the dissociation of the pyrazole salt and the solvation of the transition state, thereby affecting the regiochemical outcome. Screen a variety of solvents with different polarities.
-
Employ Advanced Strategies:
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method for N-alkylation and can sometimes offer improved regioselectivity.[10][11] It also presents a greener alternative to traditional methods.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction and in some cases, improve yields and selectivity.[13][14][15][16][17]
-
Acid-Catalyzed Alkylation: Using trichloroacetimidates as electrophiles in the presence of a Brønsted acid offers an alternative to base-mediated alkylations and can provide good yields.[4][18][19]
-
Table 1: Effect of Base on N1/N2 Regioselectivity for a Model Reaction
| Base | Solvent | N1:N2 Ratio | Reference |
| K₂CO₃ | DMSO | 3:97 | [7] |
| Mg(OEt)₂ | - | 89:11 | [7] |
Note: Ratios are highly substrate-dependent.
Issue 2: Low or No Yield of the Desired Product
Low yields can be frustrating. This guide will help you diagnose and resolve the underlying causes.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole N-alkylation yield.
Solutions in Detail:
-
Check Starting Materials: Ensure the purity of your substituted pyrazole, alkylating agent, and solvent. Impurities can lead to unwanted side reactions and lower yields.[5]
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish, consider increasing the temperature. However, be cautious as higher temperatures can sometimes lead to more side products.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Stoichiometry: Vary the equivalents of the base and alkylating agent. Using a slight excess of the alkylating agent and base is common.
-
-
Address Stable Intermediates: In some cases, a stable intermediate may form that does not readily convert to the final product.[5] Altering the workup procedure or adding a reagent to promote the final step may be necessary.
-
Consider Alternative Methods: If optimizing the current method fails, a different approach may be required.
Experimental Protocols
General Protocol for N1-Alkylation using Sodium Hydride
This protocol is a general procedure for the N1-alkylation of a substituted pyrazole using an alkyl halide in the presence of sodium hydride.[20]
Materials:
-
Substituted pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[20]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[20]
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[20]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[20]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[20]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[20]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[20]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.[20]
Experimental Workflow for N1-Alkylation
Caption: Workflow for a typical N1-alkylation of a substituted pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. Remarkable Fast N‐Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media. | Semantic Scholar [semanticscholar.org]
- 14. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unito.it [iris.unito.it]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
identification of impurities in ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis, several types of impurities can form. These are typically classified as organic impurities arising from starting materials, by-products, intermediates, and degradation products.[1][2] The most common impurities for this specific synthesis include:
-
Regioisomers: The formation of the isomeric ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a very common issue in pyrazole synthesis when using unsymmetrical starting materials.[3][4]
-
Unreacted Starting Materials: Residual starting materials such as diethyl butynedioate or an equivalent 1,3-dicarbonyl compound.
-
Incompletely Brominated Intermediates: The precursor, ethyl 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate, may persist if the bromination step is incomplete.[5]
-
Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid (5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid), especially during aqueous workup or if moisture is present.[5]
-
Side-Reaction Products: Side reactions involving the hydrazine starting material can produce colored impurities.[4]
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What should I do?
A2: Multiple spots on a TLC plate indicate the presence of several components in your reaction mixture.[4] First, ensure you have chosen an appropriate solvent system that provides good separation. If multiple spots persist, it confirms the presence of impurities. The next step is to identify these components. You can do this by running co-spots with your starting materials. Any spots that align with the starting material standards are unreacted reagents. The remaining spots are likely your desired product and various by-products. This initial analysis is crucial before proceeding to larger-scale purification and more advanced characterization.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows more peaks than expected for the desired product. How can I determine the structure of the impurities?
A3: A complex NMR spectrum with duplicate sets of peaks often suggests the presence of isomers, most commonly the regioisomer ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate.[4] To identify the structures, you should:
-
Isolate the Impurities: Use a separation technique like flash column chromatography or preparative HPLC to isolate each compound.[6][7]
-
Characterize Each Fraction: Run 1H NMR, 13C NMR, and Mass Spectrometry (MS) on each isolated fraction.[4][8]
-
Analyze the Data: The different substitution patterns of the regioisomers will result in distinct chemical shifts in the NMR spectra and potentially different fragmentation patterns in the mass spectrum. Two-dimensional NMR experiments like COSY and HSQC can also be invaluable for structural elucidation.[8]
Q4: How can I confirm the presence of a regioisomeric impurity?
A4: The most definitive way to confirm a regioisomer is through a combination of chromatographic and spectroscopic methods.[4]
-
High-Performance Liquid Chromatography (HPLC): An optimized HPLC method can often separate regioisomers, showing two distinct peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective.[8] The regioisomers will have the same mass (identical m/z value) but will likely have different retention times, confirming their presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation, 2D NMR techniques can help establish the connectivity of the atoms, definitively distinguishing between the 3-carboxylate and 5-carboxylate isomers.
Q5: What are the best methods for purifying the final product and removing these impurities?
A5: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the preferred method for removing small amounts of impurities if a suitable solvent system can be found. It is an effective way to achieve high purity.[6]
-
Flash Column Chromatography: This is the most common and versatile method for separating the desired product from regioisomers, unreacted starting materials, and other by-products on a laboratory scale.[3]
-
Preparative HPLC: For very difficult separations or when very high purity is required (e.g., for analytical standards), preparative HPLC is the method of choice.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature or time; Formation of multiple by-products. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Re-evaluate the reaction temperature and solvent. Isolate and identify by-products to understand competing reaction pathways. |
| Product is a persistent oil or fails to crystallize | Presence of impurities, particularly residual solvents or isomeric by-products that inhibit crystallization. | Purify the crude product using flash column chromatography. Ensure all solvents are thoroughly removed under high vacuum. Try recrystallization from a variety of solvent systems. |
| Reaction mixture is highly colored (yellow/red) | Side reactions involving the hydrazine starting material are a common cause of colored impurities.[4] | Consider purifying the hydrazine reagent before use (e.g., by distillation). Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to oxidation. |
| NMR shows duplicate peaks for the pyrazole ring proton and methyl group | Formation of a significant amount of the regioisomer (ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate).[4][9] | Optimize reaction conditions to favor the formation of the desired isomer. Factors like pH, solvent, and reaction temperature can influence regioselectivity.[3] Separate the isomers using flash chromatography or preparative HPLC. |
| Mass Spectrum shows a peak corresponding to the hydrolyzed product | The ester was hydrolyzed to a carboxylic acid during the reaction or aqueous workup. | Minimize contact time with water during the workup. Ensure the pH of the aqueous phase is not strongly acidic or basic. Use anhydrous solvents and reagents if moisture sensitivity is an issue. |
Summary of Potential Impurities
The following table summarizes key data for the target compound and its most likely impurities. Note: HPLC Rt (Retention time) is hypothetical and will vary based on the specific method used.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical HPLC Rt (min) * | Key Identification Notes |
| This compound (Product) | C₇H₉BrN₂O₂ | 233.06 | 12.5 | Desired product. | |
| Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (Regioisomer) | C₇H₉BrN₂O₂ | 233.06 | 11.8 | Same mass as the product, but different NMR and chromatographic behavior. A common process-related impurity.[4] | |
| Ethyl 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate (Intermediate) | C₇H₁₀N₂O₃ | 170.17 | 8.2 | Unreacted intermediate from an incomplete bromination step.[5] | |
| 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (Hydrolysis Product) | C₅H₅BrN₂O₂ | 204.01 | 6.5 | Degradation product. More polar than the ester, leading to a shorter Rt on reverse-phase HPLC.[5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for separating the main product from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile/Water). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is suitable for identifying volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is essential for the structural elucidation of the product and any isolated impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
1H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration.
-
13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D NMR (if needed): For complex structures or isomer identification, run COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) experiments.
-
-
Analysis: Compare the obtained spectra with predicted spectra or literature data to confirm the structure. The chemical shift of the lone pyrazole ring proton will be a key diagnostic signal to differentiate between the 3- and 5-substituted regioisomers.
Visualizations
The following diagrams illustrate key workflows and chemical pathways relevant to this synthesis.
Caption: A typical workflow for the identification and characterization of impurities.
Caption: Potential pathways for the formation of regioisomers in pyrazole synthesis.
References
- 1. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty | Technology Networks [technologynetworks.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of pyrazole compounds under common experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: How stable is the pyrazole ring to common chemical reagents?
The pyrazole ring is a robust aromatic heterocycle and is generally resistant to degradation under many synthetic conditions.[1]
-
Oxidation & Reduction: The pyrazole ring itself is highly resistant to both oxidation and reduction due to its aromaticity.[2] However, substituents on the ring can be modified. For instance, alkyl side chains can be oxidized to carboxylic acids without cleaving the ring.[3] Catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine, but this typically requires forcing conditions.[1]
-
Acids & Bases: Pyrazole is a weak base (pKb of 11.5) and can be protonated by strong acids to form pyrazolium salts. The N-H proton is weakly acidic and can be removed by a base. The ring is generally stable to moderately acidic and basic conditions. However, very strong bases can induce ring opening by deprotonating the C3 position.[3][4]
-
Thermal & Photostability: The thermal stability of pyrazole compounds is highly dependent on their substitution pattern. Simple pyrazoles are quite stable, but the presence of energetic groups like nitro substituents can significantly lower their decomposition temperature.[5] Some pyrazole derivatives also exhibit good photostability, a property leveraged in fluorescent probes.[6]
Q2: My pyrazole derivative is decomposing during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What is causing this and how can I fix it?
This is a common issue stemming from the Lewis basic nitrogen atoms of the pyrazole ring interfering with the palladium catalyst.
Common Causes:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine-like N2 atom of the pyrazole ring can coordinate strongly to the palladium center. This coordination can form inactive or less active catalyst species, effectively "poisoning" the catalyst and halting the reaction.[2][7]
-
Catalyst Decomposition: Cross-coupling reactions involving nitrogen heterocycles often require elevated temperatures, which can lead to the decomposition of the palladium catalyst into catalytically inactive palladium black.[2]
-
Dehalogenation: An undesired side reaction where the halide on the pyrazole is replaced by a hydrogen atom is common. Studies have shown that for aminopyrazoles, bromo and chloro derivatives are often superior to iodo derivatives as they have a reduced propensity for dehalogenation.
Troubleshooting Strategies:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical. These ligands help to stabilize the palladium center, promote the desired catalytic cycle (oxidative addition and reductive elimination), and prevent the pyrazole nitrogen from binding and deactivating the catalyst. Ligands like SPhos and XPhos are often effective for these challenging substrates.[2]
-
Precatalyst Selection: Using modern palladium precatalysts, which are designed for stability and controlled release of the active Pd(0) species, can improve results.
-
Base Selection: The choice of base is crucial. Strong bases can sometimes promote catalyst degradation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred, even if they require slightly higher temperatures or longer reaction times.
-
Temperature Control: Carefully control the reaction temperature. Use the lowest temperature that allows the reaction to proceed at a reasonable rate to minimize the formation of palladium black.
-
Anhydrous Conditions: For some Suzuki reactions, especially those sensitive to catalyst poisoning by Lewis bases, using completely anhydrous conditions with specific bases like TMSOK can accelerate the reaction and may be beneficial.[8]
Troubleshooting Guide: Failed Pyrazole Suzuki-Miyaura Coupling
Below is a decision tree to help diagnose and solve common problems encountered during Suzuki-Miyaura cross-coupling reactions with pyrazole substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Validation & Comparative
analytical methods for the purity assessment of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
A Comparative Guide to Purity Assessment of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The purity of this compound, a key building block in pharmaceutical synthesis, is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comparative overview of common analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the required sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed methods for this purpose. A summary of their performance characteristics for the analysis of pyrazole derivatives is presented below.
Table 1: Comparison of Quantitative Performance Data for Purity Analysis of Pyrazole Derivatives
| Parameter | HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Linearity (R²) | > 0.999[1] | > 0.997[2] | N/A (Direct Quantification) | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0%[1][2] | 93.9% - 106.6%[2] | 98.0 - 102.0% | Varies |
| Precision (%RSD) | < 2.0%[1] | < 3.0%[2] | < 1.0% | Low |
| Limit of Detection (LOD) | ~10-100 ng/mL[1] | ~1-10 ng/mL | ~0.1-1 mg/mL | High |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL[1] | ~5-50 ng/mL | ~0.5-5 mg/mL | High |
| Selectivity/Specificity | Good to Excellent[1] | Excellent | Excellent | Low |
| Typical Run Time | 5-15 minutes[1] | 5-30 minutes | 5-10 minutes | > 1 hour |
| Cost per Sample | Moderate[1] | High[1] | Moderate to High | Low |
| Instrumentation Complexity | Moderate[1] | High[1] | High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for pyrazole derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many pharmaceutical intermediates.[3][4][5][6]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.[7]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (A) and methanol (B) in a ratio of 20:80 (v/v).[7] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 ± 2°C.[7]
-
Injection Volume: 5.0 µL.[7]
-
Detection: UV at 206 nm.[7]
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample and dissolve in 100 mL of the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[3][4][5][6] It is particularly useful for identifying volatile impurities that may be present from the synthesis process.
Methodology:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 285°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-500.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[9][10][11][12] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
NMR Parameters:
-
Pulse Program: A single 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of interest for both the analyte and the internal standard.
-
-
Purity Calculation: The purity is calculated using the ratio of the integrals of the analyte and the internal standard, their respective molar masses, and the number of protons giving rise to each signal.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Br) in a sample.[14] While it is a fundamental technique for confirming the elemental composition of a pure substance, it is less effective for quantifying impurities unless their elemental composition is significantly different from the main compound. For bromine content, specific titration methods can be employed.[15]
Methodology:
-
Instrumentation: An elemental analyzer.
-
Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO2, H2O, N2) are separated and quantified. Bromine is typically converted to HBr and determined by titration or other methods.
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin or silver capsule.
Visualizations
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound, from sample reception to final purity determination.
Caption: General workflow for the purity assessment of a chemical compound.
Logical Relationship for Method Selection
The choice of an analytical method is guided by the specific requirements of the analysis. The following diagram outlines the logical considerations for selecting the most appropriate technique.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Bromine - Halogen, Uses, Properties | Britannica [britannica.com]
Navigating Pyrazole Synthesis: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-based compounds, the choice of analytical technique is paramount for accurate reaction monitoring, impurity profiling, and quality control. This guide provides a comprehensive comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of pyrazole synthesis reaction mixtures. We present a detailed examination of their principles, experimental protocols, and performance characteristics, supported by comparative data to inform your selection of the most suitable method for your specific research needs.
The synthesis of pyrazoles, often achieved through methods like the Knorr synthesis, can result in complex mixtures containing starting materials, the desired pyrazole product, regioisomers, and other byproducts.[1] Effectively separating and quantifying these components is crucial for optimizing reaction conditions and ensuring the purity of the final product. Both HPLC and GC-MS offer robust solutions, but their applicability depends on the physicochemical properties of the analytes and the specific analytical goals.
At a Glance: HPLC vs. GC-MS for Pyrazole Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[2][3] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, followed by mass analysis.[2] |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds.[2] | Required; suitable for volatile and semi-volatile compounds. Derivatization may be needed for non-volatile compounds.[2] |
| Thermal Stability | Suitable for thermally unstable compounds as it typically operates at or near ambient temperatures.[2] | Requires compounds to be stable at elevated temperatures in the injector and column.[2] |
| Typical Analytes | A wide range of pyrazole derivatives, including salts and polar compounds. | Volatile pyrazoles, regioisomers, and related volatile impurities. |
| Detector | Commonly UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry (LC-MS). | Mass Spectrometer (MS), Flame Ionization Detector (FID). MS provides structural information. |
| Sensitivity | Good, with UV detection typically in the µg/mL to ng/mL range.[2] | Excellent, often reaching pg or even fg levels, especially with selected ion monitoring (SIM).[2] |
Performance Comparison: Method Validation Parameters
The following table summarizes typical method validation parameters for the quantification of pyrazole derivatives using HPLC and GC-MS, collated from various studies. These values highlight the general performance characteristics of each technique.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999[4][5] | > 0.998[4] |
| Range | 1 - 100 µg/mL[4] | 1 - 50 µg/mL[4] |
| Limit of Detection (LOD) | ~0.1 - 2.43 µg/mL[4][5] | ~0.5 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.3 - 7.38 µg/mL[4][5] | ~1.0 µg/mL[4] |
| Accuracy (% Recovery) | 98 - 102%[4][5] | 90 - 110%[2] |
| Precision (% RSD) | < 2%[4][5] | < 10%[2] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. Below are representative methodologies for the analysis of a pyrazole synthesis reaction mixture using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of a pyrazole synthesis reaction mixture. Optimization of the mobile phase, column, and gradient may be required for specific applications.
1. Sample Preparation:
-
Quench the reaction mixture by adding a suitable solvent (e.g., acetonitrile).
-
Dilute an aliquot of the quenched reaction mixture with the mobile phase to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid in water (Solvent A) and Acetonitrile (Solvent B).[5]
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-80% B; 20-25 min, 80% B; 25.1-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30-40°C.[5]
-
Injection Volume: 10-20 µL.[5]
-
Detection: UV detection at a wavelength appropriate for the pyrazole derivative (e.g., 237 nm).[5]
3. Data Analysis:
-
Identify peaks corresponding to starting materials, product, and byproducts based on their retention times, which are determined by analyzing standards of each known component.
-
Quantify each component by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for volatile and thermally stable pyrazole derivatives.
1. Sample Preparation:
-
Quench the reaction mixture.
-
Extract the organic components using a suitable solvent like dichloromethane or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to a suitable concentration (e.g., 1-50 µg/mL) with the extraction solvent.[4]
-
Transfer the final solution to a GC vial.
2. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program: An example program could be: initial temperature of 80°C hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
3. Data Analysis:
-
Identify components based on their retention times and mass spectra. The fragmentation patterns in the mass spectra provide structural information for identification, which can be compared to a library or known standards.
-
Quantification is performed by integrating the peak area of a characteristic ion for each component and comparing it to a calibration curve.
Analytical Workflow for Pyrazole Synthesis
The following diagram illustrates the logical workflow for the analysis of a pyrazole synthesis reaction mixture, from the initial reaction to the final data interpretation using either HPLC or GC-MS.
Conclusion: Making the Right Choice
The decision between HPLC and GC-MS for the analysis of pyrazole synthesis reaction mixtures is driven by the specific characteristics of the compounds of interest and the analytical objectives.
-
Choose HPLC when dealing with a wide range of pyrazole derivatives, including those that are non-volatile, thermally unstable, or highly polar. It is a robust and versatile technique for routine purity assessments and quantification.
-
Choose GC-MS for the analysis of volatile pyrazoles and for identifying unknown volatile impurities. Its high separation efficiency and the structural information provided by mass spectrometry make it a powerful tool for in-depth analysis and troubleshooting of side reactions.
For a comprehensive understanding of a pyrazole synthesis reaction, employing both techniques can be highly beneficial. HPLC can provide accurate quantification of the main non-volatile components, while GC-MS can offer detailed insights into the volatile impurity profile. By understanding the strengths and limitations of each technique, researchers can confidently select the optimal analytical strategy to support their drug discovery and development efforts.
References
A Comparative Guide to the Synthesis of Substituted Pyrazole-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its derivatives, substituted pyrazole-3-carboxylates are of particular interest due to their prevalence in a wide array of biologically active compounds. The strategic synthesis of these scaffolds is crucial for the development of new chemical entities. This guide provides a comparative overview of four prominent synthetic routes to substituted pyrazole-3-carboxylates, presenting their methodologies, quantitative data, and visual workflows to aid in the selection of the most suitable pathway for a given research objective.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative aspects of the four major synthetic strategies for preparing substituted pyrazole-3-carboxylates. The data presented is based on representative experimental protocols found in the literature.
| Synthetic Route | Starting Materials | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Potential Limitations |
| Knorr Pyrazole Synthesis | Hydrazine derivative, 1,3-Dicarbonyl compound (or in-situ generated) | MeONa/LiCl, THF, Reflux | Up to 91%[1] | High yields, readily available starting materials, often one-pot procedures.[1] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. |
| 1,3-Dipolar Cycloaddition | Ethyl diazoacetate, Alkyne | H₂O/TPGS-750-M, rt, 20 h | 63-78%[2] | Good to excellent yields, high regioselectivity possible.[2] | Diazo compounds can be hazardous; some alkynes may be expensive or difficult to prepare. |
| Multicomponent Reaction (MCR) | Aldehyde, Hydrazine derivative, β-Ketoester | [bmim][FeCl₄], O₂, Solvent-free, 80 °C | 75-92% | High efficiency, atom economy, and product diversity in a single step. | Optimization can be complex; may not be suitable for all substitution patterns. |
| From Furan-2,3-diones | Furan-2,3-dione, Hydrazine derivative | Toluene, Reflux, 3 h | ~85% | Good yields, access to highly substituted pyrazoles.[3] | Furan-2,3-dione precursors may require multi-step synthesis. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Knorr Pyrazole Synthesis Workflow.
References
Reactivity Face-Off: 5-Bromo- vs. 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate in Cross-Coupling Reactions
In the realm of drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, pyrazoles are a privileged core, and their halogenated derivatives serve as versatile building blocks for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the reactivity of two key intermediates: methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate and methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. While direct comparative studies are scarce, a comprehensive analysis based on established principles of organic chemistry and available experimental data allows for a clear differentiation in their synthetic utility.
General Reactivity Principles: A Tale of Two Halogens
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily dictated by the initial, often rate-limiting, oxidative addition step of the halide to the palladium(0) catalyst. The weaker C-Br bond (bond dissociation energy of approximately 336 kJ/mol for bromobenzene) compared to the stronger C-Cl bond (around 401 kJ/mol for chlorobenzene) means that aryl bromides typically undergo oxidative addition more readily and under milder conditions than their chloro counterparts.
Consequently, 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is expected to be the more reactive coupling partner. Reactions involving this bromo-pyrazole can often be performed at lower temperatures and with a broader range of catalysts and coupling partners, potentially leading to higher yields and cleaner reaction profiles. Conversely, the chloro-analog, while generally more stable and often more cost-effective, typically requires more forcing reaction conditions, such as higher temperatures, stronger bases, and more specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the challenging oxidative addition step.
Performance in Key Cross-Coupling Reactions
While no single study directly compares the two title compounds under identical conditions, the following sections present representative examples of their application in common cross-coupling reactions, illustrating the general reactivity principles.
Suzuki-Miyaura Coupling
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |
| 1 | Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (a close analog) | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Not specified | Good yields reported[1] |
| 2 | 3-chloroindazole (unprotected analog) | 5-indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C, 15 h | 56%[2] |
| 3 | 5-chloro-1,3-dimethyl-1H-pyrazole | Various arylboronic acids | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 °C, 16 h | Moderate to good yields[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The choice of halide on the pyrazole core significantly impacts the reaction conditions required for successful C-N bond formation. The bromo-derivative is expected to react under milder conditions. For the chloro-derivative, successful coupling often necessitates the use of specialized ligands that promote the difficult oxidative addition of the C-Cl bond to the palladium center.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Pyrazole Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |
| 1 | 1-benzyl-4-bromo-1H-pyrazole (analogous reactivity) | Various amines | tBuBrettPhos-based precatalyst | Not specified | Not specified | Mild conditions reported | High efficiency[4] |
| 2 | Aryl Chlorides (general) | Ammonia | Pd[P(o-tol)₃]₂ / CyPF-tBu | NaOtBu | 1,4-dioxane | 100 °C, 12 h | High yields reported[5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of C-Br > C-Cl is also pronounced in this reaction. While copper-free conditions have been developed, the classic Sonogashira reaction employs a copper(I) co-catalyst. The bromo-pyrazole can be expected to undergo Sonogashira coupling with relative ease, whereas the chloro-analog would likely require higher temperatures and more specialized catalyst systems.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Pyrazole Substrate | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |
| 1 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (a close analog) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Not specified | Not specified | Not specified[6] |
| 2 | Aryl Bromides (general) | Terminal alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Not specified | Not specified | Room Temperature | Good yields reported[7] |
Experimental Protocols
Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid
A common route to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid involves the bromination of a suitable pyrazole precursor. One patented method describes the synthesis starting from diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then treated with a brominating agent like phosphorus oxybromide (POBr₃) to yield the 5-bromo derivative, which is subsequently hydrolyzed to the carboxylic acid.[8]
Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate
The synthesis of the chloro-analog can be achieved from the same 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate intermediate. Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) will yield the 5-chloro derivative.[9] Subsequent esterification would provide the title compound.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized catalytic cycle for cross-coupling reactions and a plausible synthetic workflow for the preparation of the title compounds.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Plausible synthetic workflow for the target compounds.
Conclusion
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromo-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the synthesis of substituted pyrazoles, which are key structural motifs in many pharmaceuticals, the choice of the palladium catalyst is critical for achieving optimal yields and reaction conditions. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of bromo-pyrazoles, supported by experimental data to aid in catalyst selection.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of bromo-pyrazoles is highly dependent on the ligand, the palladium precursor, and the reaction conditions. Below is a summary of the performance of several common palladium catalysts, with data compiled from various studies. The model reaction considered is the coupling of a generic bromo-pyrazole with an arylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | |
| Pd₂(dba)₃ / P,N-ligand | Pyrazole-tethered phosphine | CsF | Toluene | 80-85 | - | 82 | [1] |
| Bis(pyrazolyl)palladium complex | Bulky pyrazole-based | - | - | 140 | 4 | 98 (for bromobenzene) | [2][3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 61-86 | [4] |
| (IPr)Pd(allyl)Cl | IPr (NHC) | NaOᵗBu | - | Mild | Short | High | [5] |
| Pd(OAc)₂ / S-Phos | S-Phos | K₃PO₄ | Toluene/H₂O | 100 | - | High | [6] |
| Ligand-free Pd(OAc)₂ | None | - | Ethanol | RT | - | - |
Note: Yields are highly substrate-dependent and the conditions listed are representative. Direct comparison of yields between different studies should be made with caution due to variations in substrates and reaction parameters.
Experimental Workflow and Methodologies
A general workflow for the Suzuki coupling of bromo-pyrazoles is depicted below. This process involves the careful mixing of reagents under an inert atmosphere, followed by heating and subsequent purification of the desired product.
Caption: A generalized workflow for the palladium-catalyzed Suzuki coupling of bromo-pyrazoles.
Detailed Experimental Protocol (Representative)
This protocol is a representative example for the Suzuki coupling of a 4-bromo-pyrazole with an arylboronic acid using the XPhos Pd G2 pre-catalyst, adapted from established procedures.[4]
Materials:
-
4-bromo-pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 mmol, 2.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
XPhos Pd G2 (6-7 mol%)
-
Anhydrous 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add 4-bromo-pyrazole, the arylboronic acid, and potassium phosphate.
-
Add the XPhos Pd G2 pre-catalyst to the solid mixture.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-pyrazole.
Discussion of Catalyst Systems
Phosphine Ligands: Buchwald's biaryl phosphine ligands, such as S-Phos and XPhos, are highly effective for the Suzuki coupling of heteroaryl halides, including bromo-pyrazoles.[4][6] These bulky and electron-rich ligands facilitate the oxidative addition of the palladium to the bromo-pyrazole and promote the reductive elimination step. The use of pre-formed palladium G2 catalysts (e.g., XPhos Pd G2) offers convenience and improved air stability.
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful class of ligands for cross-coupling reactions due to their strong σ-donating ability, which forms stable palladium complexes.[5][7] These catalysts can exhibit high turnover numbers and are often effective for challenging substrates. Pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands have been specifically designed and have shown good to excellent catalytic activity in Suzuki-Miyaura reactions.[7]
Pyrazole-Based Ligands: The use of pyrazole-containing ligands to create palladium pre-catalysts offers the advantage of fine-tuning the steric and electronic properties of the catalyst by modifying the pyrazole ring.[2][3] Bulky bis(pyrazolyl)palladium complexes have demonstrated high conversion rates in the coupling of bromobenzene.[2][3] Similarly, pyrazole-tethered phosphine ligands have proven to be efficient in the Suzuki coupling of aryl halides.[1]
Ligand-free Systems: In some cases, ligand-free palladium sources like palladium acetate can catalyze Suzuki couplings, often at room temperature.[8] While offering simplicity, these systems may have a more limited substrate scope and can be sensitive to reaction conditions.
The choice of palladium catalyst for the Suzuki coupling of bromo-pyrazoles is a critical parameter that significantly impacts reaction efficiency. For general applications, catalyst systems based on bulky, electron-rich phosphine ligands like XPhos and S-Phos, or robust NHC ligands, often provide high yields and broad substrate scope. For more specialized applications or catalyst development, pyrazole-based ligands offer a tunable platform. Researchers should consider the specific bromo-pyrazole and boronic acid substrates, as well as the desired reaction conditions, when selecting the optimal catalyst system. The provided data and protocols serve as a valuable starting point for the successful synthesis of substituted pyrazoles via Suzuki-Miyaura cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands and the catalytic activity of their palladium complexes in Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
validation of a new synthetic method for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Novel Synthetic Method and Its Alternatives
The heterocycle ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. The validation of efficient and robust synthetic routes to this intermediate is crucial for drug discovery and development programs. This guide provides a comparative analysis of a novel synthetic method for this compound against established traditional routes, offering a comprehensive overview of their respective strengths and weaknesses supported by experimental data.
Method Comparison at a Glance
| Parameter | New Method | Traditional Method | Alternative Method |
| Starting Materials | Diethyl butynedioate, Methylhydrazine | 3-Aminopyrazole-3-carbonitrile | Ethyl 2,4-dioxovalerate, Methylhydrazine |
| Key Intermediates | Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 5-Bromo-1H-pyrazole-3-carboxylic acid | Ethyl 1-methyl-1H-pyrazole-3-carboxylate |
| Reagents of Note | Tribromooxyphosphorus (POBr₃) | Sodium nitrite, Cuprous bromide, Potassium permanganate | N-Bromosuccinimide (NBS) |
| Overall Yield | Not explicitly reported | ~48% (over 3 steps, excluding esterification) | High (individual steps) |
| Process Safety | Avoids the use of highly toxic reagents.[1] | Involves the use of sodium nitrite and hydrobromic acid. | Employs NBS, a safer alternative to liquid bromine. |
| Simplicity | Potentially fewer steps to the final product.[1] | Multi-step process with isolation of intermediates.[2] | Modular approach, allowing for separate synthesis and purification of the pyrazole core before bromination. |
Synthetic Pathways Overview
To visualize the different approaches, the following diagrams illustrate the logical flow of each synthetic method.
Caption: Comparative overview of synthetic routes.
Detailed Experimental Protocols
New Method: From Diethyl Butynedioate
This novel approach, outlined in patent literature, presents a potentially more streamlined synthesis.[1]
Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
A procedure analogous to the synthesis of similar pyrazoles involves the condensation of diethyl butynedioate with methylhydrazine.[3] Typically, equimolar amounts of the reactants are refluxed in a suitable solvent, such as a mixture of toluene and dichloromethane, for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization. While a specific yield for this step is not provided in the primary source, similar reactions report good to excellent yields.
Step 2: Bromination
The intermediate, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, is dissolved in a solvent like acetonitrile. Tribromooxyphosphorus (POBr₃) is then added, and the mixture is heated to reflux.[1] After the reaction is complete, the mixture is cooled and carefully poured into a pre-cooled saturated sodium carbonate solution to neutralize the excess acid. The product is then extracted with an organic solvent, such as ethyl acetate, dried, and concentrated to afford the final product.[1]
Traditional Method: Multi-step Synthesis from a Pre-functionalized Pyrazole
This method builds the desired molecule through a series of well-established chemical transformations.
Step 1: Synthesis of 3-Aminomethyl-5-methylpyrazole
3-Aminopyrazole-3-carbonitrile is heated to reflux with a 25% aqueous solution of hydrazine hydrate for 8 hours. After the reaction, excess hydrazine hydrate is removed under vacuum, and the residue is distilled to yield 3-aminomethyl-5-methylpyrazole with a reported yield of 75%.[2]
Step 2: Synthesis of 3-Methyl-5-bromopyrazole
3-Aminomethyl-5-methylpyrazole is mixed with concentrated hydrobromic acid and cuprous bromide and heated to 70°C. A solution of sodium nitrite in water is then slowly added. The reaction mixture is stirred at 70°C for 30 minutes, then cooled and worked up by extraction with an organic solvent. This Sandmeyer-type reaction yields 3-methyl-5-bromopyrazole with a reported yield of 62%.[2]
Step 3: Synthesis of 5-Bromo-1H-pyrazole-3-carboxylic acid
3-Methyl-5-bromopyrazole is dissolved in dilute hydrochloric acid and heated to 50°C. A solution of potassium permanganate in water is added slowly, and the mixture is stirred at 70°C for 30 minutes. After acidic workup and extraction, 5-bromo-1H-pyrazole-3-carboxylic acid is obtained with a reported yield of 85%.[2]
Step 4: Esterification
The final step involves the esterification of 5-bromo-1H-pyrazole-3-carboxylic acid. This can be achieved through Fischer esterification, where the carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[4] The reaction is reversible, and driving the equilibrium towards the product is typically achieved by removing water or using a large excess of the alcohol.[5] While a specific yield for this substrate is not detailed, Fischer esterifications generally proceed in good to high yields.
Alternative Method: Synthesis and Subsequent Bromination of the Pyrazole Core
This approach focuses on first constructing the core pyrazole ester and then introducing the bromo substituent.
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
A common method for synthesizing the pyrazole core involves the condensation of a β-dicarbonyl compound with a hydrazine. For instance, ethyl 2,4-dioxovalerate can be reacted with hydrazine hydrate in a mixture of ethanol and acetic acid at 0°C, followed by stirring at room temperature. This reaction has been reported to yield the corresponding ethyl 5-methyl-1H-pyrazole-3-carboxylate in 74% yield.[6] A similar procedure using methylhydrazine would be expected to produce the N-methylated pyrazole.
Step 2: Bromination of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
The bromination of the pre-formed pyrazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used and safer alternative to molecular bromine. The reaction is typically carried out in a suitable solvent, and the regioselectivity of the bromination is influenced by the existing substituents on the pyrazole ring. For many pyrazole systems, bromination occurs at the C5 position.
Concluding Remarks
The "New Method" starting from diethyl butynedioate offers a potentially more concise route to this compound, with the advantage of avoiding highly toxic reagents. However, a lack of detailed, publicly available quantitative data for each step makes a direct performance comparison challenging.
The "Traditional Method" is a well-defined, multi-step synthesis with reported yields for most transformations. While robust, it involves several stages and the use of potentially hazardous reagents.
The "Alternative Method" provides a flexible approach where the core pyrazole can be synthesized and purified before the final bromination step. The use of safer brominating agents like NBS is a significant advantage of this route.
The choice of synthetic method will ultimately depend on the specific requirements of the research or development program, including factors such as scale, cost, safety considerations, and available starting materials. This guide provides the foundational information to make an informed decision based on a comparative assessment of the available synthetic strategies.
References
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of the Biological Activity of Pyrazole Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazole carboxylate derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This guide provides a comparative assessment of their performance in several key therapeutic areas, supported by experimental data and detailed methodologies. The pyrazole scaffold is a key component in various commercial drugs, highlighting its therapeutic potential.[1][4]
Anticancer Activity
Numerous studies have demonstrated the potential of pyrazole carboxylate derivatives as anticancer agents.[5][6] These compounds have shown cytotoxicity against a variety of human cancer cell lines, with their mechanism of action often involving the inhibition of critical cellular processes like tubulin polymerization and cell cycle progression.[5][6]
Table 1: Comparative Anticancer Activity of Pyrazole Carboxylate Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | IC₅₀ Values | Reference |
| 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amides (e.g., 70c, 70f) | Various | Potent inhibitory effects on cell growth. | Not specified | [5] |
| 1-(3,5-difluorophenyl)-N-(E) -3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amine | Human Lung Cancer | Antiproliferative activity, inhibition of tubulin polymerization. | Not specified | [5] |
| Ethyl 1-[20-hydroxy30-aroxypropyl]-3-aryl-1H-pyrazole-5-carboxylates | Lung Cancer (A549) | Inhibition of cell proliferation. Compound 4 was most potent. | 26 µM (for Compound 4) | [7] |
| Pyrazole Chalcones (e.g., 111c) | MCF-7 (Breast), HeLa (Cervix) | High inhibition, attributed to fluoro-phenyl and fluoro-pyridin moieties. | Not specified | [5] |
| Pyrazole-5-carboxamides (4a-n) | Six cancer cell lines | Promising cytotoxicity profiles compared to doxorubicin. | 4.98‒92.62 µg/mL (MCF-7) | [6][8] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Various | Antitumor activity. | Not specified | [7] |
| Amino cyano pyrazole (Compound 12) | Various | Broad antitumor activity. | GI₅₀ 0.36 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole carboxylate derivatives (e.g., 0.1 µM to 100 µM) and incubated for a set period, typically 48 or 72 hours. Control wells containing untreated cells and vehicle-only (e.g., DMSO) are included.[9]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[9]
-
Solubilization: A solubilizing agent (like DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data using non-linear regression.[9]
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[4] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][10]
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Carboxylate Derivatives
| Compound/Derivative Class | Assay/Model | Key Findings | IC₅₀ / Inhibition % | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | In vivo models | Better activity when compared with standard drug Diclofenac sodium. | Not specified | [11] |
| 3,5-diarylpyrazoles | In vivo (Carrageenan-induced paw edema) | Reduced edema by 65–80% at 10 mg/kg. | Not specified | [4] |
| 3-(trifluoromethyl)-5-arylpyrazole | In vitro COX inhibition assay | Potent and selective COX-2 inhibition. | IC₅₀ = 0.02 μM (COX-2) vs. 4.5 μM (COX-1) | [4] |
| Pyrazole carboxamide derivatives | In vitro 15-lipoxygenase (LOX) inhibition | Significant anti-inflammatory potential. | Not specified | [7] |
| Pyrazoline 2g | In vitro LOX inhibition | Most potent lipoxygenase inhibitor among tested compounds. | IC₅₀ = 80 µM | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[4]
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., treated with Diclofenac), and test groups (treated with pyrazole derivatives).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (a phlogistic agent) is administered into the paw of each animal to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing their paw volume increase to that of the control group.
Caption: A generalized workflow for the screening and development of bioactive compounds.
Antimicrobial Activity
Pyrazole carboxylate derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]
Table 3: Comparative Antimicrobial Activity of Pyrazole Carboxylate Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | MIC Values | Reference |
| Compound 3 | E. coli (Gram-negative) | Exceedingly active compared to Ciprofloxacin. | 0.25 µg/mL | [11] |
| Compound 4 | S. epidermidis (Gram-positive) | Highly active compared to the standard. | 0.25 µg/mL | [11] |
| Compound 2 | Aspergillus niger (Fungus) | Highly active, comparable to Clotrimazole. | 1 µg/mL | [11] |
| 4-functional pyrazole derivatives (3a-e, 4a-j) | S. aureus, E. coli, C. albicans | Pronounced effect on bacterial and fungal strains. | Not specified | [14] |
| Pyrazole-3-carboxylic acid derivatives | Candida species | Good inhibitory effects on fungal strains. | Not specified | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The pyrazole derivative is serially diluted in a liquid growth medium in a 96-well plate or test tubes.
-
Inoculation: Each well or tube is inoculated with the microbial suspension.
-
Incubation: The plates or tubes are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Caption: Inhibition of COX enzymes by pyrazole derivatives blocks prostaglandin synthesis.
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against various viruses, including the Newcastle disease virus (NDV).[15][16][17] The mechanism can involve inhibiting virus-induced processes or interacting with viral or host cell proteins.[15][17]
Table 4: Comparative Antiviral Activity of Pyrazole Carboxylate Derivatives
| Compound/Derivative Class | Target Virus | Key Findings | Protection % / Efficacy | Reference |
| Hydrazone 6 | Newcastle Disease Virus (NDV) | Complete protection with 0% mortality. | 100% | [15][16] |
| Thiazolidinedione derivative 9 | Newcastle Disease Virus (NDV) | Complete protection with 0% mortality. | 100% | [15][16] |
| Pyrazolopyrimidine derivative 7 | Newcastle Disease Virus (NDV) | High level of protection. | 95% | [15][16] |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | Active at subtoxic concentrations. | EC₅₀ = 7 µg/ml | [18] |
Experimental Protocol: Virus-Induced Hemagglutination Inhibition Assay
This assay is used to evaluate the ability of compounds to inhibit the agglutination (clumping) of red blood cells caused by certain viruses.[15]
-
Virus Preparation: A standardized concentration of the hemagglutinating virus (e.g., NDV) is prepared.
-
Compound Dilution: The pyrazole derivatives are serially diluted in microtiter plates.
-
Virus Addition: A fixed amount of the virus is added to each well containing the compound dilutions and incubated.
-
Red Blood Cell Addition: A suspension of red blood cells (e.g., chicken RBCs) is added to each well.
-
Observation: The plate is observed for hemagglutination. In the absence of an effective inhibitor, the virus will cause the red blood cells to agglutinate, forming a lattice that covers the bottom of the well. If the compound is effective, it will inhibit agglutination, and the red blood cells will settle to the bottom as a distinct button.
-
Endpoint Determination: The antiviral efficacy is assessed by the degree of inhibition of hemagglutination.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jchr.org [jchr.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. srrjournals.com [srrjournals.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. meddocsonline.org [meddocsonline.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to Pyrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Synthetic Route for Pyrazole Intermediates.
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient and cost-effective synthesis of pyrazole intermediates is therefore a critical consideration in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of three prominent synthetic pathways to pyrazole intermediates: the classic Knorr synthesis, synthesis from α,β-unsaturated ketones, and modern one-pot multicomponent reactions. The comparison is based on key performance indicators including reaction yield, reaction time, cost of starting materials, energy consumption, and green chemistry metrics.
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route for pyrazole intermediates is a multi-faceted decision that requires a thorough evaluation of various factors. While traditional methods like the Knorr synthesis are well-established, modern approaches such as microwave-assisted and multicomponent reactions offer significant advantages in terms of efficiency and sustainability. This section provides a detailed comparison of these methods, supported by experimental data, to aid researchers in making informed decisions.
Data Summary
The following table summarizes the key quantitative data for the different synthetic pathways to pyrazole intermediates. The data is compiled from various literature sources and supplier pricing information to provide a comprehensive overview for easy comparison.
| Parameter | Knorr Pyrrole Synthesis (Conventional Heating) | Synthesis from α,β-Unsaturated Ketones (Microwave) | One-Pot Multicomponent Reaction |
| Typical Yield | 70-95%[1] | 85-95% | 80-95%[2] |
| Reaction Time | 1-6 hours[3][4] | 5-15 minutes[3] | 30-90 minutes[2] |
| Starting Materials Cost | Moderate | Moderate to High | Low to Moderate |
| Energy Consumption | High | Low | Low to Moderate |
| Solvent Usage | Moderate to High | Low to None | Low to Moderate |
| Waste Generation | Moderate | Low | Low |
| Atom Economy | Good | Good to Excellent | Excellent |
| E-Factor | Moderate | Low | Low |
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic method, the following diagrams illustrate the key steps involved in the Knorr pyrazole synthesis, synthesis from α,β-unsaturated ketones, and a one-pot multicomponent reaction.
Experimental Protocols
This section provides detailed methodologies for the key synthetic pathways discussed. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory-scale synthesis.
Protocol 1: Knorr Pyrazole Synthesis via Conventional Heating
This protocol describes the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative using conventional reflux heating.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in ethanol (30 mL).
-
Add the hydrazine derivative (10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone
This protocol details the rapid synthesis of a pyrazole derivative from an α,β-unsaturated ketone and a hydrazine derivative using microwave irradiation.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Hydrazine derivative (e.g., hydrazine hydrate)
-
Ethanol (solvent)
-
Microwave reactor vial, magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the α,β-unsaturated ketone (1 mmol), hydrazine derivative (1.2 mmol), and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for 5-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates out of the solution upon cooling and can be collected by filtration.
-
If necessary, the product can be further purified by recrystallization.
Protocol 3: One-Pot Multicomponent Synthesis of a Highly Substituted Pyrazole
This protocol describes the efficient one-pot synthesis of a highly functionalized pyrazole derivative from simple starting materials.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Catalyst (e.g., piperidine)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), malononitrile (10 mmol), β-ketoester (10 mmol), and hydrazine hydrate (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 30-90 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Cost-Effectiveness and Green Chemistry Perspective
A comprehensive cost-effectiveness analysis extends beyond the initial price of reagents to include energy consumption, solvent usage, and waste disposal. Green chemistry metrics, such as Atom Economy and the Environmental Factor (E-Factor), provide a quantitative framework for evaluating the environmental impact of a chemical process.
-
Knorr Synthesis: This method is well-established and utilizes relatively inexpensive starting materials. However, the requirement for prolonged heating under reflux contributes to higher energy costs. The use of organic solvents and the generation of by-products that require purification can lead to a moderate E-Factor.
-
Microwave-Assisted Synthesis: This approach significantly reduces reaction times, leading to substantial energy savings.[5][6] Microwave synthesis often requires less solvent or can even be performed under solvent-free conditions, which dramatically reduces waste and improves the E-Factor. While the initial investment in a microwave reactor is a consideration, the long-term operational cost savings can be significant.
-
One-Pot Multicomponent Reactions: These reactions are highly atom-economical as most of the atoms from the starting materials are incorporated into the final product.[2] They often proceed under mild conditions and with shorter reaction times compared to traditional multi-step syntheses, leading to reduced energy consumption and waste generation. The use of readily available and inexpensive starting materials further enhances the cost-effectiveness of this pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. cenmed.com [cenmed.com]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. pubs.acs.org [pubs.acs.org]
literature review of the applications of halogenated pyrazole esters in drug discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics.[1][2] This five-membered heterocyclic structure provides a versatile framework that can be chemically modified to achieve high affinity and selectivity for a wide range of biological targets. Among the most impactful modifications are the strategic incorporation of halogen atoms and ester functional groups. Halogenation can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[1][3] Ester groups can modulate solubility and are frequently employed as prodrugs to improve bioavailability.
This guide provides a comparative analysis of halogenated pyrazole esters and their close analogs (e.g., carboxamides) in two major therapeutic areas: oncology and anti-inflammatory applications. We present quantitative biological data, detailed experimental protocols for key assays, and logical diagrams to illustrate workflows and structure-activity relationships (SAR).
Applications as Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] Halogenated pyrazole derivatives have emerged as a potent class of kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Fibroblast Growth Factor Receptors (FGFRs).[5][6] The halogen atom often serves to occupy specific hydrophobic pockets or form halogen bonds within the kinase active site, enhancing binding affinity.[3]
The following table summarizes the in vitro potency of several halogenated pyrazole carboxamide derivatives, which serve as close structural surrogates for esters, against various cancer-relevant kinases. The data highlights how modifications to the scaffold, including halogenation, impact inhibitory activity.
| Compound ID | Target Kinase(s) | Halogen Moiety | Other Key Features | IC₅₀ (nM) | Reference |
| 8t | FLT3, CDK2, CDK4 | None | Piperazine, Fused Ring | 0.089 (FLT3), 0.719 (CDK2), 0.770 (CDK4) | [5] |
| 10h | FGFR1, FGFR2, FGFR3 | None | 5-amino-pyrazole | 46 (FGFR1), 41 (FGFR2), 99 (FGFR3) | [6] |
| 3i | JAK1, JAK2 | None | Imidazole | 14.73 (JAK1), 10.03 (JAK2) | [7] |
| LY Analogs | Fungal Kinase Yck2 | Fluoro | 3-fluorophenyl group | >10-fold improved fungal selectivity over human ALK5 | [8] |
Note: The table includes potent pyrazole carboxamide analogs to demonstrate the role of the core scaffold and its substitutions in achieving high potency. The principles of molecular recognition and the impact of halogenation are directly translatable to pyrazole esters.
Many pyrazole-based kinase inhibitors target components of critical signaling cascades like the MAPK/ERK pathway, which controls cell proliferation and survival.[9] Dysregulation of this pathway is common in cancer.
Caption: Simplified MAPK/ERK signaling cascade, a key target for kinase inhibitors.
This protocol outlines a general, fluorescence-based method for determining the IC₅₀ value of a test compound against a specific protein kinase.[4][9]
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer solution appropriate for the target kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]
-
Kinase and Substrate : Dilute the purified recombinant kinase and its corresponding peptide or protein substrate to their final desired concentrations in the kinase buffer.[4] The optimal concentrations should be determined empirically.[10]
-
ATP Solution : Prepare a solution of ATP in kinase buffer. For IC₅₀ determination, it is recommended to use an ATP concentration equal to its Michaelis-Menten constant (Kₘ) for the specific enzyme to ensure data comparability.[11]
-
Test Compound : Prepare a serial dilution of the halogenated pyrazole ester (or analog) in 100% DMSO.
-
-
Assay Procedure :
-
Dispense a small volume (e.g., 2.5 µL) of the serially diluted test compound into the wells of a 384-well microplate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.
-
Add the diluted kinase solution (e.g., 2.5 µL) to all wells except the "no enzyme" controls.
-
Add the substrate solution (e.g., 2.5 µL) to all wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells.[4]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[4] The reaction should be kept within the linear range (initial velocity region).[11]
-
Stop the reaction by adding a stop solution containing EDTA (e.g., 5 µL of 50 mM EDTA).[4]
-
-
Detection :
-
Detection of substrate phosphorylation can be achieved through various formats, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[9]
-
For a TR-FRET assay, add a detection mix containing a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor (for biotinylated substrates).[9]
-
Incubate for 60 minutes at room temperature to allow binding.
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements.
-
-
Data Analysis :
-
Subtract the background signal from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software.[4]
-
Applications as Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. The pyrazole scaffold is central to selective COX-2 inhibitors like Celecoxib.[12] Research into halogenated pyrazole esters and related structures aims to develop potent and selective anti-inflammatory agents with improved safety profiles.
The following table presents in vitro inhibition data for fluoro-hydroxy pyrazole chalcones, demonstrating the potential for halogenated pyrazoles to selectively inhibit the inducible COX-2 isoform over the constitutive COX-1 isoform.
| Compound ID | R Group | % Inhibition COX-1 (at 100 µg/mL) | % Inhibition COX-2 (at 100 µg/mL) | Reference |
| 4b | 4-Cl | 45.18 | 69.58 | [13] |
| 4c | 4-F | 42.15 | 66.52 | [13] |
| 4d | 4-Br | 44.11 | 68.14 | [13] |
| 4f | 2,4-diCl | 46.12 | 70.15 | [13] |
| Indomethacin | (Standard) | 78.15 | 82.44 | [13] |
Note: The data shows that while the standard drug Indomethacin is a potent dual inhibitor, the halogenated pyrazole derivatives exhibit preferential inhibition of COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.
The development of novel therapeutic agents follows a structured process from initial design to lead optimization.
Caption: A typical workflow for the discovery of novel enzyme inhibitors.
This protocol describes a colorimetric method to determine the ability of test compounds to inhibit COX-1 and COX-2, based on the peroxidase activity of the enzymes.[14]
-
Reagent Preparation :
-
Reaction Buffer : Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme : Prepare a solution of heme, a required cofactor for COX activity.
-
Enzymes : Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Substrate : Prepare a solution of arachidonic acid in the appropriate solvent.[15]
-
Colorimetric Substrate : Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[14]
-
Test Compound : Prepare a serial dilution of the halogenated pyrazole ester in DMSO.
-
-
Assay Procedure :
-
The assay is performed in a 96-well plate format. Prepare separate plates for COX-1 and COX-2.
-
To each well, add the Reaction Buffer, Heme, and the respective enzyme (COX-1 or COX-2). For background wells, use heat-inactivated enzyme.[15]
-
Add the diluted test compound to the "inhibitor" wells and an equivalent volume of vehicle (DMSO) to the "100% initial activity" wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[15]
-
Add the colorimetric substrate (TMPD) to all wells.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.[15]
-
-
Detection :
-
Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in a plate reader.[14]
-
Take readings every minute for 5-10 minutes to determine the reaction rate.
-
-
Data Analysis :
-
Calculate the initial reaction velocity for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable curve.
-
The Selectivity Index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[14]
-
Summary of Structure-Activity Relationships (SAR)
The biological activity of halogenated pyrazole esters is highly dependent on the nature and position of substituents on the pyrazole core and its appended rings.
Caption: Key structure-activity relationships for halogenated pyrazole derivatives.
Key SAR insights from the literature include:
-
Halogenation : The introduction of electron-withdrawing groups like halogens on phenyl rings attached to the pyrazole core often enhances inhibitory activity.[1] Docking studies suggest that chloro-substituted derivatives can form specific halogen bonds with receptor site amino acids, contributing to potency.[3]
-
Ester/Amide Linker : The amide linker in many potent pyrazole inhibitors forms crucial hydrogen bonds with hinge region residues in kinases or with the active site of COX enzymes.[1]
-
Substituents on Aryl Rings : The nature of groups on aryl rings dictates interactions within the enzyme's binding pocket. Bulky, hydrophobic groups can enhance potency if they fit well within a corresponding pocket.[5]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a halogenated pyrazole derivative. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
I. Hazard Profile and Immediate Safety Precautions
Prior to initiating any disposal activities, it is imperative to be fully cognizant of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE).
Hazard Classification:
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritant (Category 2) [1]
-
Serious Eye Irritant (Category 2A) [1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Category 3) [1]
The precautionary statement for disposal is P501: "Dispose of contents/ container to an approved waste disposal plant."[1][2]
Personal Protective Equipment (PPE):
A summary of the required PPE is provided in the table below.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[3][4] |
| Serious Eye Irritant | Chemical safety goggles or a face shield.[3] |
| Respiratory Irritant | Use in a well-ventilated area, preferably a chemical fume hood.[2] |
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure the spill area is well-ventilated, preferably within a chemical fume hood.[5]
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[5]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[5]
-
Decontamination : Decontaminate the spill area in accordance with your institution's established safety protocols.
-
Disposal of Spill Debris : The collected spill material must be treated and disposed of as hazardous waste.[5]
III. Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] High-temperature incineration is a common and recommended method for such compounds.[3]
Step 1: Waste Segregation
Proper segregation of waste is the foundational step to prevent accidental chemical reactions and ensure compliant disposal.[4]
-
Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3] Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in this designated solid chemical waste container.[3][4]
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container. As this is a halogenated organic compound, it is crucial to segregate it into the halogenated organic waste stream.[6]
-
Aqueous Waste : Aqueous solutions containing brominated compounds should be treated as hazardous waste and collected separately.[7]
Step 2: Waste Container Labeling
All waste containers must be clearly and accurately labeled. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Any other information mandated by your institution or local regulations.[5]
Step 3: Waste Storage
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][5] This area should be cool, dry, and away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.[5][7]
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][5] You will need to provide them with all available information about the waste, including its chemical name and known hazards.[5]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Global Harmonized System (GHS) classifications, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive approach to personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles[2]. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation[2][3]. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical[2][4]. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned. | Protects skin and personal clothing from contamination[2]. |
| Full-Length Pants | Covers the lower body to prevent skin exposure[2]. | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects[2][4]. | |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the solid compound outside of a fume hood or when aerosols may be generated. | Prevents inhalation of airborne particles and vapors[2][5]. |
Safe Handling and Operational Plan
Adherence to strict operational protocols is crucial for minimizing exposure and preventing contamination. All handling of this compound should be performed in a designated area.
Engineering Controls:
-
Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors[2][4].
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested[6].
Standard Operating Procedures:
-
Preparation:
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If the solvent is volatile, ensure adequate ventilation and consider using a closed system for transfers.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves[9].
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention[8][9]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][9]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[8]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8][9]. |
| Small Spill | For a small spill (that can be cleaned up in 10 minutes), wear appropriate PPE, absorb the spill with an inert dry material, and place it in a sealed, labeled hazardous waste container. Clean the area with a suitable solvent[10]. |
| Large Spill | Evacuate the area and notify laboratory personnel and the institutional safety office immediately. |
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste. As a brominated organic compound, it falls under the category of halogenated organic waste[11].
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic solids[2].
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents[2][11]. Do not mix with non-halogenated waste to avoid increased disposal costs[12].
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream[2].
Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, and in secondary containment[7][10]. Keep containers tightly closed[12].
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash[2][10].
Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
